4-Methoxyfuro[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxyfuro[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-8-6-3-5-11-7(6)2-4-9-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUHDLOQBAIPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Methoxyfuro[3,2-c]pyridine chemical properties
An In-Depth Technical Guide to 4-Methoxyfuro[3,2-c]pyridine: Synthesis, Properties, and Medicinal Chemistry Applications
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can effectively interact with a multitude of biological targets is paramount. Furo[3,2-c]pyridines represent one such "privileged scaffold." These heterocyclic compounds, characterized by the fusion of an electron-rich furan ring to an electron-deficient pyridine ring, possess a unique electronic architecture that imparts diverse pharmacological potential.[1] This fusion creates a system ripe for chemical modification, enabling the exploration of vast chemical space in drug discovery programs.
This technical guide focuses on a specific, yet highly promising, derivative: This compound . As a senior application scientist, my objective is to provide an in-depth resource for researchers and drug development professionals. This document moves beyond a simple data sheet to explore the causality behind its synthesis, its reactivity, and its potential applications, grounded in authoritative references and field-proven insights. We will dissect its known properties, detail robust synthetic strategies, and project its therapeutic potential based on the activities of closely related analogues.
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in evaluating any chemical entity is to establish its core identity and physical characteristics. While extensive experimental data for this compound is not widely published, we can consolidate its known identifiers and storage requirements from commercial sources.
Table 1: Core Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 63618-60-0 | [2] |
| Molecular Formula | C₈H₇NO₂ | [3] |
| Molecular Weight | 149.15 g/mol | [3] |
| Storage (Powder) | -20°C (3 years); +4°C (2 years) | [4] |
| Storage (in Solvent) | -80°C (6 months); -20°C (1 month) | [4] |
| Safety Profile | Not classified as a hazardous substance | [2] |
Section 2: Spectroscopic Characterization
Structural confirmation is the bedrock of chemical synthesis. While a definitive, published spectrum for this compound is elusive, we can predict its characteristic spectroscopic features based on fundamental principles and data from analogous structures.
¹H NMR Spectroscopy (Expected Signals):
-
Furan Protons: Two doublets are expected in the aromatic region, likely between δ 6.5-8.0 ppm, corresponding to the protons at the C2 and C3 positions.
-
Pyridine Protons: Two doublets are expected for the protons at the C6 and C7 positions, likely in the downfield region of δ 7.0-8.5 ppm, characteristic of pyridine protons.
-
Methoxy Protons: A sharp singlet integrating to 3H would appear around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy (Expected Signals):
-
Aromatic Carbons: Signals for the seven aromatic carbons of the fused ring system would appear between δ 100-165 ppm. The carbon attached to the methoxy group (C4) would be significantly shielded.
-
Methoxy Carbon: A signal around δ 55-60 ppm is characteristic for the methoxy carbon.
Mass Spectrometry:
-
Using electrospray ionization (ESI-MS), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 150.16.
Section 3: Synthesis via Palladium-Catalyzed Annulation
The construction of the furo[3,2-c]pyridine scaffold is a non-trivial synthetic challenge that hinges on the strategic formation of the furan ring onto a pre-functionalized pyridine core. The most robust methodologies leverage the power of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. A highly effective approach involves an intramolecular cyclization of an alkynyl-substituted alkoxy-pyridine, formed via a Sonogashira coupling.[4]
Logical Workflow for Synthesis
The synthesis design is rooted in retrosynthetic analysis. The furan ring is formed by connecting the oxygen at C4 and the C3 position of the pyridine ring. This can be achieved by starting with a 4-alkoxypyridine that has a leaving group (e.g., a nonaflate or halide) at the C3 position and an alkyne that will ultimately form the C2-C3 bond of the furan ring.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Sonogashira Coupling and Cyclization
This protocol is a representative methodology based on established literature for forming the furo[3,2-c]pyridine core.[4][5]
Step 1: Sonogashira Cross-Coupling
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add the 4-methoxy-3-halopyridine starting material (1.0 equiv).
-
Catalyst and Ligand Addition: Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).
-
Solvent and Base: Add degassed solvent (e.g., a 2:1 mixture of THF and triethylamine).
-
Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Purify the resulting 4-methoxy-3-alkynylpyridine intermediate by silica gel column chromatography.
Step 2: Intramolecular Cyclization (Annulation)
-
Deprotection (if necessary): If a silyl-protected alkyne was used, dissolve the intermediate in methanol and treat with K₂CO₃ (2.0 equiv) at room temperature for 2 hours to reveal the terminal alkyne.
-
Cyclization: Dissolve the deprotected intermediate in a suitable solvent (e.g., DMF).
-
Initiation: Add a reagent to promote cyclization. For example, treatment with iodine monochloride (ICl) can lead to an iodinated furopyridine, while base-mediated cyclization (e.g., using KOtBu) can also be effective.[4]
-
Reaction: Stir the reaction at an appropriate temperature (e.g., 60-100 °C) until the starting material is consumed.
-
Final Purification: After aqueous work-up, purify the final product, this compound, by column chromatography or recrystallization.
Causality Note: The Sonogashira reaction is ideal for this transformation due to its mild conditions and high tolerance for various functional groups.[6][7] The copper(I) co-catalyst is crucial as it forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex, facilitating the key C-C bond formation.
Section 4: Chemical Reactivity and Derivatization Potential
The reactivity of this compound is governed by the interplay between its two fused rings. The furan ring is electron-rich and susceptible to electrophilic attack, while the pyridine ring is electron-deficient. The methoxy group is an electron-donating group, further activating the pyridine ring towards certain reactions and also serving as a handle for nucleophilic substitution.
Caption: Key reactivity sites on the this compound scaffold.
Protocol Example: Suzuki-Miyaura Cross-Coupling
To install aryl or heteroaryl groups, a halogen must first be introduced at a reactive position (e.g., C7). The subsequent Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for building molecular complexity.[8][9]
-
Reaction Setup: In a microwave vial, combine the halogenated this compound (1.0 equiv), the desired boronic acid or ester (1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv).
-
Solvent: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O).
-
Degassing: Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equiv), under the inert atmosphere.
-
Heating: Seal the vial and heat the reaction in a microwave reactor or oil bath (e.g., 100-120 °C) for the required time (30-90 minutes).
-
Purification: After cooling, perform an extractive work-up and purify the product by flash chromatography.
Trustworthiness Note: This protocol is self-validating. The progress can be monitored by LC-MS, and the final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and HRMS to ensure the desired transformation has occurred without side reactions.
Section 5: Relevance in Drug Discovery and Medicinal Chemistry
While direct biological activity data for this compound is sparse in the literature, its structural motifs are present in numerous biologically active compounds. Its value lies in its potential as a versatile scaffold for building libraries of compounds for screening.
Potential as a Kinase Inhibitor Scaffold: The isomeric furo[3,2-b]pyridine core has been identified as a privileged scaffold for developing highly selective inhibitors of cdc-like kinases (CLKs).[10] These kinases are involved in the regulation of RNA splicing, a process often dysregulated in cancer. The furo-pyridine core acts as a "hinge-binder," forming key hydrogen bonds with the kinase hinge region, a common mechanism for kinase inhibitors.
Potential as a PDE4 Inhibitor Scaffold: Derivatives of the isomeric 7-methoxyfuro[2,3-c]pyridine have been developed as potent inhibitors of phosphodiesterase 4 (PDE4).[1] PDE4 is a critical enzyme that degrades cyclic AMP (cAMP), a second messenger involved in inflammation. Inhibiting PDE4 raises cAMP levels, leading to a downstream anti-inflammatory response, making it a valuable target for diseases like asthma and COPD.
Caption: The PDE4 inhibition pathway, a target for furopyridine derivatives.
Utility as a Synthetic Building Block: The commercial availability of derivatives like this compound-2-carbaldehyde indicates its use as an intermediate.[11] The aldehyde functionality is a versatile handle for a wide range of transformations, including reductive aminations, Wittig reactions, and oxidations, allowing for the rapid generation of diverse compound libraries for high-throughput screening.
Conclusion
This compound emerges not as a compound with a long history of applications, but as a scaffold of significant untapped potential. Its synthesis, achievable through robust and scalable palladium-catalyzed methods, opens the door to its use in discovery chemistry. The molecule's distinct electronic properties and multiple sites for functionalization make it an ideal starting point for generating novel chemical entities. Drawing from the established biological activities of its isomers against critical targets like kinases and phosphodiesterases, it is clear that this compound is a valuable and strategic tool for researchers, scientists, and drug development professionals aiming to craft the next generation of therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines | Semantic Scholar [semanticscholar.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. parchem.com [parchem.com]
An In-Depth Technical Guide to 4-Methoxyfuro[3,2-c]pyridine: A Versatile Scaffold in Medicinal Chemistry
CAS Number: 63618-60-0
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of drug discovery and development, the quest for novel molecular scaffolds that offer both structural novelty and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the furo[3,2-c]pyridine core has emerged as a "privileged scaffold," a framework capable of interacting with a diverse range of biological targets. This technical guide provides a comprehensive exploration of a key derivative of this family, 4-Methoxyfuro[3,2-c]pyridine. With the CAS number 63618-60-0, this compound serves as a pivotal building block in the synthesis of complex molecules with significant therapeutic potential.[1]
This guide, intended for researchers, scientists, and drug development professionals, will delve into the fundamental properties, synthesis, and the burgeoning applications of this compound, offering field-proven insights into its role in modern medicinal chemistry. We will explore the causality behind experimental choices and provide a framework for its utilization in the synthesis of next-generation therapeutics.
Physicochemical Properties: A Foundation for Molecular Design
The physical and chemical characteristics of a molecule are fundamental to its behavior in both chemical reactions and biological systems. For this compound, a comprehensive understanding of these properties is the first step in its effective application.
| Property | Value | Source |
| CAS Number | 63618-60-0 | [1][2] |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid (predicted) | |
| Storage Conditions | Sealed in a dry environment at 2-8°C is recommended for stability. For solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised. | [1][2] |
Synthesis of the Furo[3,2-c]pyridine Core: A Strategic Approach
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and robust strategy for the construction of the furo[3,2-c]pyridine scaffold involves a multi-step sequence. This approach leverages common and well-established synthetic transformations, providing a logical pathway for its preparation. A plausible synthetic route, adapted from methodologies for analogous structures, is outlined below. The causality behind the selection of each step is critical for successful execution and optimization.
A prevalent method for constructing the furo[3,2-c]pyridine skeleton involves a cascade reaction that begins with a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[3]
Conceptual Synthetic Workflow
Caption: A generalized workflow for the synthesis of the furo[3,2-c]pyridine core.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a representative, hypothetical procedure based on established methods for similar heterocyclic systems. It is intended as a starting point for experimental design and will require optimization.
Step 1: Sonogashira Coupling of a Halogenated Pyridine Precursor
-
Rationale: The Sonogashira coupling is a highly efficient and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This step is crucial for introducing the necessary carbon framework for the subsequent furan ring formation. The choice of a palladium catalyst and a copper(I) co-catalyst is standard for this transformation, ensuring high yields and functional group tolerance.
-
Procedure:
-
To a solution of an appropriately substituted 3-iodo-4-methoxypyridine (1.0 eq) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine) under an inert atmosphere (e.g., nitrogen or argon), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 eq).
-
Add the desired terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography.
-
Step 2: Intramolecular Cyclization to Form the Furan Ring
-
Rationale: The intramolecular cyclization of the alkyne-substituted pyridine intermediate leads to the formation of the fused furan ring. This step can often be promoted by a base or, in some cases, an acid catalyst. The choice of conditions depends on the specific substrate and the desired outcome.
-
Procedure:
-
Dissolve the purified product from Step 1 in a suitable solvent (e.g., methanol or ethanol).
-
Add a base (e.g., potassium carbonate or sodium methoxide) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product, this compound, is then purified by flash column chromatography or recrystallization to yield a high-purity compound.
-
Spectroscopic Characterization: Elucidating the Molecular Structure
Definitive structural confirmation of a synthesized compound is paramount. While dedicated, published spectra for this compound are scarce, the expected spectroscopic data can be predicted based on the analysis of its constituent parts and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and furan rings, as well as a characteristic singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions on the heterocyclic core.
-
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the aromatic nature of the fused ring system.
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
-
Expected Fragmentation: The molecular ion peak (M⁺) corresponding to the molecular weight of 149.15 would be expected. Common fragmentation pathways for such heterocyclic systems may involve the loss of a methyl radical from the methoxy group, or cleavage of the furan ring.
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy provides information about the functional groups present in a molecule.
-
Expected Absorptions: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching in the aromatic region, C=C and C=N stretching vibrations of the heterocyclic rings, and C-O stretching of the furan ring and the methoxy group.
Applications in Drug Discovery and Medicinal Chemistry: A Scaffold of Promise
The furo[3,2-c]pyridine scaffold is a cornerstone in the design of a wide array of biologically active molecules.[1] Its unique electronic and structural features allow for versatile functionalization, enabling the creation of large and diverse chemical libraries for high-throughput screening.[1]
A Versatile Building Block for Kinase Inhibitors
Derivatives of the furo[3,2-c]pyridine core have been investigated as potent inhibitors of various protein kinases.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The furo[3,2-c]pyridine scaffold can serve as a template for the development of inhibitors targeting kinases such as c-MET, RON, CLKs, and DYRK1A.[1] The methoxy group on this compound provides a convenient handle for further chemical modifications through reactions like cross-coupling, chlorination, and nucleophilic substitution, allowing for the fine-tuning of inhibitory activity and selectivity.[1]
Caption: The role of the furo[3,2-c]pyridine scaffold in the development of kinase inhibitors.
Broader Pharmacological Potential
Beyond kinase inhibition, the furo[3,2-c]pyridine scaffold has been incorporated into molecules with a wide spectrum of pharmacological activities, including:
-
Antibiotic
-
Antiviral
-
Antifungal
-
Anticancer
This broad applicability underscores the "privileged" nature of this heterocyclic system and highlights the importance of derivatives like this compound as starting materials for the discovery of new therapeutic agents.[1]
Safety and Handling
This compound is intended for research use only and is not for medicinal, edible, or human use.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
Conclusion and Future Directions
This compound, with its unique fused heterocyclic structure, represents a valuable and versatile building block in the field of medicinal chemistry. While detailed experimental data for this specific compound remains somewhat elusive in the public domain, its potential as a precursor to a wide range of biologically active molecules is clear. The furo[3,2-c]pyridine scaffold has demonstrated significant promise, particularly in the development of kinase inhibitors.
Future research efforts should focus on the development and publication of robust and scalable synthetic routes to this compound and other derivatives. Comprehensive characterization of its physicochemical and spectroscopic properties will be crucial for its widespread adoption by the scientific community. Furthermore, the exploration of new derivatization strategies will undoubtedly lead to the discovery of novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of new therapies for a host of human diseases.
References
4-Methoxyfuro[3,2-c]pyridine IUPAC name and structure
An In-depth Technical Guide to 4-Methoxyfuro[3,2-c]pyridine: Structure, Synthesis, and Therapeutic Potential
Introduction to the Furo[3,2-c]pyridine Scaffold
Fused heterocyclic systems are cornerstones in medicinal chemistry, providing rigid three-dimensional frameworks that can be precisely decorated to interact with biological targets. Among these, the furo[3,2-c]pyridine scaffold, which integrates an electron-rich furan ring with an electron-deficient pyridine ring, represents a "privileged scaffold" in drug discovery. This fusion creates a unique electronic and structural environment, making it a versatile core for developing a wide spectrum of therapeutic agents, including antibiotic, antiviral, and anticancer compounds.[1] The pyridine moiety itself is a well-established component in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, improve metabolic stability, and enhance pharmacokinetic profiles.[2][3]
This technical guide provides a comprehensive overview of a specific, valuable derivative: This compound . We will elucidate its structure, propose a robust synthetic strategy, and explore its potential applications for researchers, medicinal chemists, and drug development professionals. The strategic placement of the methoxy group offers a key chemical handle for further molecular diversification, making this compound a particularly attractive starting point for library synthesis and lead optimization campaigns.[1]
Chemical Identity and Structure Elucidation
The precise identification and structural understanding of a molecule are paramount for reproducible scientific investigation. This compound is a distinct chemical entity with the properties summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 63618-60-0 | [1][4] |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| Canonical SMILES | COC1=CC=NC2=C1C=CO2 |
Elucidation of the Fused Ring Structure and IUPAC Numbering
The structure of this compound is based on the furo[3,2-c]pyridine core. According to IUPAC nomenclature for fused heterocyclic systems, the numbering convention is determined by prioritizing the heterocyclic ring containing the higher-ranking heteroatom (nitrogen over oxygen) as the base component. The system is then oriented to assign the lowest possible locants to all heteroatoms.
The numbering begins at the oxygen atom of the furan ring and proceeds around the periphery of the bicyclic system. The methoxy group (-OCH₃) is located at the C4 position of this fused ring system.
Physicochemical and Handling Properties
The physicochemical properties of a compound influence its behavior in both chemical reactions and biological systems. Below is a summary of key computed properties and handling guidelines for this compound.
| Property | Value | Details |
| Molecular Formula | C₈H₇NO₂ | |
| Exact Mass | 149.05 g/mol | |
| XLogP3-AA | 1.2 | A measure of lipophilicity. |
| Hydrogen Bond Donor Count | 0 | The molecule cannot donate hydrogen bonds. |
| Hydrogen Bond Acceptor Count | 3 | The nitrogen and two oxygen atoms can accept hydrogen bonds. |
| Rotatable Bond Count | 1 | Refers to the C-O bond of the methoxy group. |
| Storage Conditions | 2-8°C | Should be stored sealed in a dry environment to maintain stability.[1] |
| Intended Use | Research Only | This product is intended for research purposes only and is not for medicinal or human use.[1][4] |
Synthesis and Reactivity
While specific synthetic procedures for this compound are not widely published in peer-reviewed journals, its structure lends itself to established methodologies in heterocyclic chemistry. A plausible and efficient approach involves a Sonogashira coupling followed by a base-mediated heteroannulation, a powerful strategy for constructing furan rings fused to aromatic systems.[5]
Proposed Synthetic Workflow
The proposed synthesis begins with a commercially available, appropriately substituted pyridine precursor. The key steps involve the introduction of an alkyne and a hydroxyl group, which then undergo an intramolecular cyclization to form the desired furan ring.
Representative Experimental Protocol: Copper-Catalyzed Heteroannulation
This protocol details the crucial intramolecular cyclization step to form the furo[3,2-c]pyridine core from a 2-ethynyl-3-hydroxypyridine precursor.
Principle: This reaction is an intramolecular 5-exo-dig cyclization. A copper(I) salt acts as a catalyst to activate the alkyne, making it susceptible to nucleophilic attack by the adjacent hydroxyl group. The base facilitates the deprotonation of the hydroxyl group, forming a more potent nucleophile.
Materials:
-
2-Ethynyl-3-hydroxypyridine (1.0 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus and magnetic stirring
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-ethynyl-3-hydroxypyridine (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq) to the solution.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a beaker of cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (Furo[3,2-c]pyridine) via column chromatography on silica gel.
Causality: The choice of a polar aprotic solvent like DMF is crucial for solubilizing the reagents, particularly the potassium carbonate. The copper(I) catalyst is essential for lowering the activation energy of the cyclization. An inert atmosphere prevents the oxidation of the copper(I) catalyst and other sensitive reagents.
Applications in Drug Discovery and Medicinal Chemistry
The furo[3,2-c]pyridine scaffold is a platform for generating novel therapeutics. Its rigid structure pre-organizes substituents in a defined spatial orientation, which can lead to high-affinity binding to protein targets. The methoxy group on this compound is not merely a passive substituent; it serves as a key point for diversification via reactions such as O-demethylation followed by re-alkylation, or by influencing the electronic properties of the aromatic system.[1]
Derivatives of the closely related 7-methoxyfuro[2,3-c]pyridine have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways, highlighting the scaffold's potential for developing treatments for conditions like asthma.[6][7] Given the broad biological activities of furopyridines, this compound is a prime candidate for screening against various target classes, including protein kinases, G-protein coupled receptors (GPCRs), and other enzymes.
Example Experimental Protocol: In Vitro Kinase Inhibition Assay
To assess the therapeutic potential of this compound or its derivatives, a primary screen against a panel of protein kinases is a common starting point.
Principle: This protocol describes a generic, fluorescence-based assay to measure the inhibition of a specific protein kinase. The kinase phosphorylates a substrate peptide, and the amount of phosphorylated product is quantified. An inhibitor will reduce the rate of this reaction.
Materials:
-
Test Compound (this compound) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Kinase of interest (e.g., a tyrosine kinase)
-
Fluorescently-labeled substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl with MgCl₂)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Create a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reaction Setup: To the wells of the microplate, add 5 µL of the diluted test compound. For control wells, add DMSO (negative control) or the positive control inhibitor.
-
Enzyme Addition: Add 10 µL of the kinase solution (diluted in assay buffer) to all wells. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 10 µL of a solution containing both the substrate peptide and ATP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination & Detection: Stop the reaction by adding a termination buffer. Quantify the amount of phosphorylated substrate using a fluorescence plate reader according to the specific assay kit's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO) and low (positive control) signals. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound is a well-defined heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its furo[3,2-c]pyridine core is a privileged scaffold associated with diverse pharmacological activities. The strategic placement of the methoxy group provides a crucial vector for chemical modification, enabling the synthesis of focused compound libraries for biological screening. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and a clear framework for its application in a research and development context, establishing it as a valuable tool for scientists aiming to develop novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mass Spectrometry of 4-Methoxyfuro[3,2-c]pyridine
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 4-Methoxyfuro[3,2-c]pyridine, a heterocyclic compound of interest in medicinal and synthetic chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the foundational principles, predictable fragmentation pathways, and detailed experimental protocols for the robust characterization of this molecule. By leveraging established fragmentation rules for methoxy-substituted aromatic systems and furo[3,2-c]pyridine cores, this guide offers a predictive framework for interpreting mass spectra obtained via Electron Ionization (EI) and Electrospray Ionization (ESI). Included are detailed methodologies for sample preparation, instrumentation, and data analysis, supplemented by visual diagrams to elucidate fragmentation mechanisms and experimental workflows, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound is a fused heterocyclic system featuring a furan ring fused to a pyridine ring.[1] The furo[3,2-c]pyridine scaffold is a versatile structure found in a wide array of pharmacologically active compounds, exhibiting potential as antibiotic, antiviral, and anticancer agents.[1] The inclusion of a methoxy group at the 4-position provides a crucial site for metabolic activity and a handle for synthetic modification, making the unambiguous characterization of this moiety essential.
Mass spectrometry is an indispensable analytical technique for confirming the molecular formula and elucidating the structure of such novel compounds.[2] Understanding the fragmentation pattern of this compound is paramount for its identification in complex matrices, such as during metabolite identification studies or in high-throughput screening campaigns. This guide serves as a foundational resource for developing and validating analytical methods for this important class of molecules.
Predicted Mass Spectrometric Fragmentation
The fragmentation of this compound under mass spectrometric conditions is dictated by the inherent stability of its aromatic core and the nature of the methoxy substituent. The ionization method employed will significantly influence the resulting mass spectrum.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to induce ionization and extensive fragmentation.[3][4] This provides a reproducible "fingerprint" of the molecule, which is invaluable for structural elucidation.
The molecular ion ([M]•+) of this compound (C₈H₇NO₂, Molecular Weight: 149.15 g/mol ) is expected to be observed at m/z 149.[1] The primary fragmentation pathways are predicted to involve the methoxy group and the heterocyclic ring system.
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (15 u). This results in a stable phenoxide-like cation at [M-15]⁺, m/z 134 . This is often a prominent peak in the spectrum.
-
Loss of Formaldehyde (CH₂O): Subsequent to the initial loss of a methyl radical, or through a concerted mechanism, the molecule can eliminate formaldehyde (30 u), yielding a fragment at [M-30]•+, m/z 119 .
-
Loss of Carbon Monoxide (CO): The furan ring is susceptible to the loss of carbon monoxide (28 u). This can occur from the molecular ion or from fragment ions, leading to various smaller fragments.
-
Pyridine Ring Fragmentation: The stable pyridine ring can undergo characteristic cleavages, although these fragments are typically of lower abundance compared to the initial losses from the methoxy group.
The predicted EI fragmentation cascade is visualized in the diagram below.
Caption: Predicted EI Fragmentation of this compound.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar and basic molecules like this compound.[5] In positive ion mode, ESI typically generates a protonated molecule, [M+H]⁺. Due to the basic nitrogen atom in the pyridine ring, this compound is expected to ionize efficiently.[6]
The primary ion observed will be the protonated molecule at [M+H]⁺, m/z 150 . Since ESI is a soft ionization method, in-source fragmentation is generally minimal under standard conditions.[5] However, by increasing the cone voltage or performing tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) can be used to generate structurally informative fragment ions.
For MS/MS analysis of the m/z 150 precursor ion, the fragmentation is likely to mirror some of the EI pathways, albeit from an even-electron species:
-
Loss of a Methyl Radical (•CH₃): While less common from a protonated molecule, some loss of a methyl radical might be observed.
-
Loss of Methanol (CH₃OH): A more probable fragmentation from the protonated species is the neutral loss of methanol (32 u), resulting in a fragment ion at [M+H-CH₃OH]⁺, m/z 118 .
Predicted Mass Spectral Data
The following table summarizes the key ions predicted to be observed in the mass spectrum of this compound under different ionization conditions.
| Ionization Mode | Predicted Ion | m/z (Da) | Description |
| EI | [M]•+ | 149.04 | Molecular Ion |
| [M-CH₃]⁺ | 134.03 | Loss of a methyl radical | |
| [M-CH₂O]•+ | 119.04 | Loss of formaldehyde | |
| [M-CH₃-CO]⁺ | 106.03 | Loss of methyl radical and carbon monoxide | |
| ESI (+) | [M+H]⁺ | 150.05 | Protonated Molecule |
| ESI-MS/MS (+) | [M+H-CH₃OH]⁺ | 118.04 | Neutral loss of methanol from the protonated molecule |
Experimental Protocols
To achieve high-quality and reproducible mass spectrometric data for this compound, the following experimental protocols are recommended. These protocols are designed to be self-validating through the inclusion of appropriate quality control measures.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solution for LC-MS (ESI): Dilute the stock solution with a 50:50 mixture of mobile phase A and mobile phase B (see section 4.2.2) to a final concentration of 1-10 µg/mL.
-
Working Solution for GC-MS (EI): Dilute the stock solution with a volatile solvent compatible with GC analysis (e.g., dichloromethane, ethyl acetate) to a final concentration of 10-100 µg/mL.
Instrumentation and Analytical Conditions
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will depend on the sample matrix and the desired information. GC-MS is well-suited for volatile and thermally stable compounds and typically employs EI.[7] LC-MS is ideal for a wider range of compounds and utilizes soft ionization techniques like ESI.[8][9]
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 5% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 2 minutes.
-
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (for MS scan), can be optimized for fragmentation.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 450 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 50-500.
-
For MS/MS: Use m/z 150 as the precursor ion and vary collision energy (e.g., 10-40 eV) to obtain a fragmentation spectrum.
Overall Analytical Workflow
The following diagram illustrates the comprehensive workflow for the mass spectrometric analysis of this compound, from sample receipt to final data interpretation.
Caption: General workflow for MS analysis of this compound.
Conclusion
This technical guide provides a robust framework for the mass spectrometric analysis of this compound. By understanding the predicted fragmentation pathways under both EI and ESI conditions, researchers can confidently identify this compound and its derivatives. The detailed experimental protocols offer a starting point for method development and validation, ensuring data of high quality and scientific integrity. The application of these principles and methods will facilitate the advancement of research and development in fields where furo[3,2-c]pyridine derivatives are of significant interest.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Analysis of heterocyclic amines in food by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[3,2-c]pyridine scaffold, a heterocyclic aromatic compound, has emerged as a structure of significant interest in the field of medicinal chemistry. Its unique bicyclic system, comprising a furan ring fused to a pyridine ring, bestows upon it a distinct three-dimensional architecture that is conducive to interacting with a variety of biological targets. This has led to the discovery of a wide spectrum of pharmacological activities, positioning furo[3,2-c]pyridine derivatives as promising candidates for the development of novel therapeutics.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these compounds, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing technical data with practical, field-proven insights, this guide aims to equip researchers and drug development professionals with the critical knowledge needed to navigate the exploration of this versatile scaffold.
Synthesis of the Furo[3,2-c]pyridine Core
The construction of the furo[3,2-c]pyridine skeleton is a key step in the exploration of its therapeutic potential. Various synthetic strategies have been developed, with palladium-catalyzed cross-coupling reactions being a particularly prevalent and efficient methodology.[3]
One of the most widely employed methods involves a Sonogashira cross-coupling reaction between a substituted iodopyridine and a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[1][4] This approach offers a versatile and convergent route to a diverse range of furo[3,2-c]pyridine derivatives.
General Synthetic Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol outlines a general procedure for the synthesis of the furo[3,2-c]pyridine core, which can be adapted and optimized for specific substrates and desired final products.
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve the substituted 4-hydroxy-3-iodopyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add the terminal alkyne (1.1-1.5 equivalents).
-
To this mixture, add a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equivalents), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.05-0.1 equivalents).
-
Finally, add a base, typically an amine such as triethylamine (TEA) or diisopropylamine (DIPA) (2-3 equivalents), to the reaction mixture.
Step 2: Reaction Execution
-
Purge the reaction flask with an inert gas (e.g., nitrogen or argon).
-
Heat the mixture to a temperature ranging from 70-100 °C.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired furo[3,2-c]pyridine derivative.
Anticancer Activity
Furo[3,2-c]pyridine derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a range of human cancer cell lines.[1][5] A primary mechanism underlying their anticancer activity is the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[6]
Mechanism of Action: Kinase Inhibition
Many furo[3,2-c]pyridine derivatives function as ATP-competitive inhibitors of protein kinases. The furo[3,2-c]pyridine scaffold serves as a bioisostere for the purine core of ATP, enabling it to bind to the ATP-binding pocket of kinases and block their catalytic activity. Two key signaling pathways frequently targeted by these compounds are the PI3K/Akt/mTOR and JAK/STAT pathways.
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Furo[3,2-c]pyridine derivatives have been shown to inhibit PI3K, a key upstream kinase in this pathway, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[7][8][9]
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a critical role in cytokine signaling and is implicated in the pathogenesis of various cancers and inflammatory diseases.[1] By inhibiting JAK kinases, furo[3,2-c]pyridine derivatives can disrupt this signaling pathway, leading to reduced cancer cell proliferation and survival.
Signaling Pathway of PI3K/Akt/mTOR Inhibition by Furo[3,2-c]pyridine Derivatives
Caption: Furo[3,2-c]pyridine derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.
Signaling Pathway of JAK/STAT Inhibition by Furo[3,2-c]pyridine Derivatives
Caption: Furo[3,2-c]pyridine derivatives can inhibit the JAK/STAT signaling pathway.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of selected furo[3,2-c]pyridine derivatives against various human cancer cell lines, with IC₅₀ values representing the concentration required for 50% inhibition of cell growth.
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Furo[2,3-b]pyridine Derivative 14 | HCT-116 | Colon Cancer | 0.93 | [10] |
| Furo[2,3-d]pyrimidine Chalcone 5d | NCI 59-cell line panel (mean) | Various | 2.41 | [11] |
| Furo[2,3-d]pyrimidine Chalcone 5e | NCI 59-cell line panel (mean) | Various | 1.23 | [11] |
| Furopyridone Derivative 4c | KYSE70 | Esophageal Cancer | 0.888 µg/mL (24h) | [1] |
| Furopyridone Derivative 4c | KYSE150 | Esophageal Cancer | 0.655 µg/mL (48h) | [1] |
| Furo[3,2-b]pyridine derivative 3b | MDA-MB-231 | Breast Cancer | Growth inhibition of 61% at 10 µM | [12] |
| Furo[3,2-b]pyridine derivative 3b | MCF-7 | Breast Cancer | Growth inhibition of 54% at 10 µM | [12] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Step 1: Cell Seeding
-
Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well, depending on the cell line's growth characteristics.
-
Incubate the plate for 6 to 24 hours to allow the cells to adhere and recover.
Step 2: Compound Treatment
-
Prepare serial dilutions of the furo[3,2-c]pyridine compounds in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
Step 3: MTT Addition and Incubation
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
Step 4: Solubilization of Formazan
-
Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours, or until all the formazan crystals have dissolved.
Step 5: Absorbance Measurement
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.
In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[16][17][18][19]
Step 1: Reagent Preparation
-
Prepare the Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Prepare the Substrate Solution containing phosphatidylinositol 4,5-diphosphate (PI(4,5)P₂) in Kinase Assay Buffer.
-
Prepare the ATP Stock Solution.
-
Dilute the active PI3K enzyme to the desired concentration in Kinase Dilution Buffer.
-
Prepare serial dilutions of the furo[3,2-c]pyridine inhibitor.
Step 2: Kinase Reaction
-
In a 96-well or 384-well plate, add the diluted inhibitor or vehicle control.
-
Add the diluted PI3K enzyme and the Substrate Solution.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-60 minutes).
Step 3: ADP Detection
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value.
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[2][20][21][22]
Step 1: Cell Lysis and Protein Quantification
-
Treat cultured cancer cells with the furo[3,2-c]pyridine compound for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
Step 2: SDS-PAGE and Protein Transfer
-
Denature the protein samples by boiling in SDS sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
Step 3: Immunoblotting
-
Block the membrane with a blocking buffer (e.g., non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Akt, total Akt) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Step 4: Detection
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system or X-ray film.
-
Analyze the band intensities to determine the effect of the compound on the levels of the target proteins and their phosphorylation status.
General Experimental Workflow for Biological Evaluation
Caption: A general workflow for the synthesis and biological evaluation of furo[3,2-c]pyridine derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Furo[3,2-c]pyridine derivatives have shown promise in this area, with some compounds exhibiting moderate to good activity against various bacteria and fungi.[13][23]
Quantitative Data: In Vitro Antimicrobial Activity
| Compound ID | Microorganism | Activity | Reference |
| Furo[3,2-c]pyridine derivative | Xanthomonas sp. | Moderate to good | [13] |
| Furo[3,2-c]pyridine derivative | Erwinia amylovora | Moderate to good | [13] |
| Furo[3,2-c]pyridine derivative | Pyrenophora avenae | Moderate to good | [13] |
| Furo[3,2-c]pyridine derivative | Fusarium graminearum | Moderate to good | [13] |
| Furo[3,2-c]pyrone 6b | Escherichia coli | MIC: 0.0108 µmol/ml | [24] |
| Furo[3,2-c]pyrone 9f | Bacillus subtilis | MIC: 0.0120 µmol/ml | [24] |
| Furo[3,2-c]pyrone 9f | Fungal strains | MIC: 0.0120 µmol/ml | [24] |
Anti-inflammatory Activity
Chronic inflammation is a key contributing factor to a wide range of human diseases, including arthritis, cardiovascular disease, and cancer. Furo[3,2-c]pyridine derivatives have been investigated for their anti-inflammatory potential, with some studies suggesting that they may exert their effects through the inhibition of key inflammatory mediators.[25][26][27]
Mechanism of Action: COX Inhibition
Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process, responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a well-established strategy for the treatment of inflammation. While specific data for furo[3,2-c]pyridine derivatives is still emerging, related pyridine-containing compounds have shown potent and selective COX-2 inhibitory activity.[26]
Conclusion and Future Directions
The furo[3,2-c]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, particularly in the realms of oncology, infectious diseases, and inflammation, underscore the importance of continued research in this area.[1] Future efforts should focus on:
-
Expansion of Chemical Diversity: The synthesis and evaluation of a wider range of furo[3,2-c]pyridine derivatives with diverse substitution patterns are crucial for elucidating detailed structure-activity relationships.
-
In-depth Mechanistic Studies: A deeper understanding of the molecular targets and mechanisms of action will facilitate the rational design of more potent and selective compounds.
-
In Vivo Evaluation: Promising lead compounds identified through in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By pursuing these avenues of research, the full therapeutic potential of furo[3,2-c]pyridine derivatives can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. promega.de [promega.de]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 23. Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Core Therapeutic Targets
Abstract
The furo[3,2-c]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the most promising therapeutic targets for furo[3,2-c]pyridine derivatives. We will delve into the mechanistic basis for their activity as kinase inhibitors in oncology, their potential as phosphodiesterase 4 (PDE4) inhibitors for inflammatory diseases, and their emerging roles in neuropharmacology and antimicrobial applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data, and visual representations of key biological pathways and experimental workflows to guide future research and development in this exciting field.
Introduction: The Furo[3,2-c]pyridine Scaffold - A Privileged Structure in Drug Discovery
The fusion of a furan ring with a pyridine moiety creates the furo[3,2-c]pyridine core, a planar, bicyclic heteroaromatic system. This unique arrangement of atoms imparts favorable physicochemical properties, including the ability to participate in various non-covalent interactions with biological macromolecules. The scaffold's rigidity, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for specific biological targets.
The synthesis of the furo[3,2-c]pyridine core can be achieved through several strategies. A common and efficient method involves a cascade reaction beginning with a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.[1] This synthetic accessibility, coupled with the diverse biological activities observed, positions the furo[3,2-c]pyridine scaffold as a privileged structure in modern drug discovery.
Oncology: Targeting Kinases with Furo[3,2-c]pyridine Derivatives
Cancer is often driven by the dysregulation of protein kinases, making them a major class of therapeutic targets. Furo[3,2-c]pyridine derivatives have emerged as potent kinase inhibitors, demonstrating significant potential as anticancer agents.[2]
The PI3K/Akt/mTOR Pathway: A Central Node in Cancer Proliferation
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. Furo[3,2-c]pyridine derivatives have been investigated for their ability to inhibit key kinases within this pathway.
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// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Akt -> mTORC1 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; mTORC1 -> Proliferation [color="#5F6368"]; Akt -> Survival [color="#5F6368"]; Furo_Pyridine -> PI3K [label=" inhibits", color="#EA4335", style=bold]; } } Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of furo[3,2-c]pyridine derivatives.
In Vitro Evaluation of Anticancer Activity:
A primary assessment of the anticancer potential of novel furo[3,2-c]pyridine compounds involves evaluating their cytotoxic effects against a panel of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Selected Furopyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Furo[2,3-b]pyridine Derivative 14 | HCT-116 | 0.93 | |
| Furo[2,3-d]pyrimidine Chalcone 5e | NCI 59-cell line panel (mean) | 1.23 | |
| Furopyridone Derivative 4c | KYSE70 | 0.888 µg/mL (24h) | |
| Furopyridone Derivative 4c | KYSE150 | 0.655 µg/mL (48h) |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with serially diluted concentrations of the furo[3,2-c]pyridine compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Carefully remove the medium and dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle. Their aberrant activity is a common feature of cancer, leading to uncontrolled cell proliferation.[3] Certain furopyridine derivatives have demonstrated potent inhibitory activity against CDKs, such as CDK2.[4]
Table 2: Kinase Inhibitory Activity of Selected Furopyridine Derivatives against CDK2/cyclin A2
| Compound | Target Kinase | IC₅₀ (µM) |
| Furo[2,3-b]pyridine Derivative 4 | CDK2/cyclin A2 | 0.24 |
| Furo[2,3-b]pyridine Derivative 8 | CDK2/cyclin A2 | 0.65 |
| Furo[2,3-b]pyridine Derivative 11 | CDK2/cyclin A2 | 0.50 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 96-well plate, prepare a reaction buffer containing the target kinase (e.g., recombinant CDK2/cyclin A2) and its specific substrate.
-
Inhibitor Addition: Add the furo[3,2-c]pyridine test compounds at various concentrations to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified period.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
// Nodes Start [label="Start: Kinase Inhibition Assay", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Prepare Kinase Reaction Mixture\n(Kinase, Substrate, Buffer)", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Inhibitor [label="Add Furo[3,2-c]pyridine\nCompound (Varying Conc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate [label="Initiate Reaction\n(Add ATP)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate at RT", fillcolor="#FFFFFF", fontcolor="#202124"]; Terminate [label="Terminate Reaction &\nDeplete ATP (ADP-Glo™ Reagent)", fillcolor="#FFFFFF", fontcolor="#202124"]; Detect [label="Generate Luminescent Signal\n(Kinase Detection Reagent)", fillcolor="#FFFFFF", fontcolor="#202124"]; Measure [label="Measure Luminescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate % Inhibition\n& Determine IC₅₀", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Setup [color="#5F6368"]; Setup -> Add_Inhibitor [color="#5F6368"]; Add_Inhibitor -> Initiate [color="#5F6368"]; Initiate -> Incubate [color="#5F6368"]; Incubate -> Terminate [color="#5F6368"]; Terminate -> Detect [color="#5F6368"]; Detect -> Measure [color="#5F6368"]; Measure -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; } } Figure 2: General experimental workflow for an in vitro kinase inhibition assay.
Inflammatory Diseases: Furo[3,2-c]pyridines as PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses the activity of various inflammatory and immune cells. This mechanism makes PDE4 an attractive target for the development of novel anti-inflammatory drugs for conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] The furo[3,2-c]pyridine scaffold has been identified as a promising pharmacophore for designing potent and selective PDE4 inhibitors.[1]
// Nodes ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylate Cyclase", fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDE4 [label="PDE4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP [label="AMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Reduced Inflammation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Furo_Pyridine [label="Furo[3,2-c]pyridine\nDerivative", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ATP -> AC [style=dashed, arrowhead=none, color="#5F6368"]; AC -> cAMP [label=" converts to", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; cAMP -> PDE4 [style=dashed, arrowhead=none, color="#5F6368"]; PDE4 -> AMP [label=" degrades to", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; cAMP -> PKA [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PKA -> Inflammation [color="#5F6368"]; Furo_Pyridine -> PDE4 [label=" inhibits", color="#EA4335", style=bold]; } } Figure 3: Signaling pathway of PDE4 inhibition by furo[3,2-c]pyridine derivatives leading to anti-inflammatory effects.
Neuropharmacology: Exploring New Frontiers
The versatility of the furo[3,2-c]pyridine scaffold extends to the central nervous system, with derivatives showing potential in treating psychiatric and neurodegenerative disorders.
Antipsychotic Potential: Targeting Serotonin Receptors
Arylpiperazine derivatives of furo[3,2-c]pyridines have been synthesized and evaluated for their antipsychotic potential. These compounds exhibit potent affinity for serotonin 5-HT₁ and 5-HT₂ receptors, while showing weak interaction with the dopamine D₂ receptor.[5] This receptor profile is of interest for the development of atypical antipsychotics with a potentially lower risk of extrapyramidal side effects. These derivatives have shown significant activity in preclinical models of antipsychotic efficacy, such as blocking apomorphine-induced stereotypy and climbing behavior.[5]
Neuroprotection: Combating Oxidative Stress and Apoptosis
Neurodegenerative diseases are often characterized by neuronal cell death due to oxidative stress and apoptosis. While direct studies on furo[3,2-c]pyridines are emerging, related tricyclic pyridine alkaloids have demonstrated neuroprotective effects against glutamate-induced oxidative stress and apoptosis in hippocampal neuronal cells.[6] Furthermore, furo[3,2-c]coumarin derivatives have been investigated as inhibitors of cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), which are key therapeutic targets in Alzheimer's disease.[7]
Antimicrobial Activity
Certain derivatives of furo[3,2-c]pyridine have demonstrated moderate to good antimicrobial activity against various bacteria and filamentous fungi.[8] This suggests that the scaffold could be a valuable starting point for the development of novel anti-infective agents, an area of critical unmet medical need due to the rise of antimicrobial resistance. A novel furo[3,2-c]pyridine-based photosensitizer has also been developed for the specific imaging and photodynamic ablation of Gram-positive bacteria.[9]
Conclusion and Future Directions
The furo[3,2-c]pyridine scaffold represents a versatile and highly promising platform for the discovery of novel therapeutic agents across multiple disease areas. The evidence strongly supports its potential in oncology through the inhibition of key signaling kinases, in inflammatory diseases via PDE4 inhibition, and in the challenging field of neuropharmacology.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the furo[3,2-c]pyridine core to optimize potency, selectivity, and pharmacokinetic properties for specific targets.
-
In Vivo Efficacy Studies: Validating the therapeutic potential of lead compounds in relevant animal models of cancer, inflammation, and neurological disorders.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects, including target engagement studies in cellular and in vivo systems.
-
Exploration of New Therapeutic Areas: Expanding the evaluation of furo[3,2-c]pyridine libraries against other potential targets and disease indications.
The methodologies and insights provided in this guide offer a robust framework to accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds | Semantic Scholar [semanticscholar.org]
- 9. A novel furo[3,2- c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methoxyfuro[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-Methoxyfuro[3,2-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Furo[3,2-c]pyridines are recognized for their diverse biological activities, and the introduction of a methoxy group at the 4-position can significantly influence the molecule's pharmacological profile.[1] This guide details two robust and scientifically-grounded synthetic protocols, offering flexibility in starting materials and reaction conditions. The protocols are presented with in-depth explanations of the underlying chemical principles, step-by-step procedures, and visual aids to ensure reproducibility and a thorough understanding of the synthetic pathways.
Introduction
The furo[3,2-c]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic landscape, enabling diverse interactions with biological targets. The specific isomer, this compound, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the methoxy group can modulate the compound's lipophilicity, metabolic stability, and target binding affinity.
This guide presents two distinct and effective synthetic strategies for the preparation of this compound:
-
Sonogashira Coupling and Annulation Strategy: A powerful and versatile approach that involves the palladium-catalyzed cross-coupling of a functionalized pyridine with a terminal alkyne, followed by an intramolecular cyclization to construct the furan ring.[2]
-
Novel Synthesis from 3-Alkynyl-4-Pyrones: A more recent, catalyst-free method that utilizes a deconstructive reorganization of a pyrone precursor in the presence of an ammonia source to form the furo[3,2-c]pyridine skeleton.[3][4]
PART 1: Sonogashira Coupling and Annulation Strategy
This synthetic route is a cornerstone in the synthesis of fused heterocyclic systems due to its reliability and broad substrate scope.[5] The general principle involves the formation of a carbon-carbon bond between an sp-hybridized carbon of a terminal alkyne and an sp2-hybridized carbon of an aryl or vinyl halide.[6] In this context, a suitably substituted pyridine acts as the aryl halide.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for this compound via Sonogashira coupling.
Experimental Protocol
Step 1: Synthesis of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridine
-
Rationale: The Sonogashira coupling reaction is employed to introduce the alkyne moiety at the 3-position of the pyridine ring. Trimethylsilylacetylene is used as the alkyne source, with the trimethylsilyl (TMS) group serving as a protecting group for the terminal alkyne. This prevents self-coupling of the alkyne and facilitates purification. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[7]
-
Materials:
-
3-Iodo-4-methoxypyridine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 3-iodo-4-methoxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and anhydrous triethylamine (3.0 eq).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridine.
-
Step 2: Deprotection to 4-Methoxy-3-ethynylpyridine
-
Rationale: The TMS protecting group is removed under mild basic conditions to yield the terminal alkyne, which is the direct precursor for the cyclization step.
-
Materials:
-
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute aqueous solution of HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Methoxy-3-ethynylpyridine, which can often be used in the next step without further purification.
-
Step 3: Intramolecular Cyclization to this compound
-
Rationale: This key step involves an intramolecular cyclization (annulation) of the ethynylpyridine to form the furan ring. A copper(I) catalyst is often used to facilitate this transformation, which proceeds via a 5-endo-dig cyclization.
-
Materials:
-
4-Methoxy-3-ethynylpyridine
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a solution of 4-Methoxy-3-ethynylpyridine (1.0 eq) in anhydrous DMF, add CuI (0.1 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, or until TLC/LC-MS indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Typical Yield |
| 1 | 3-Iodo-4-methoxypyridine | Pd(PPh₃)₂Cl₂, CuI, Trimethylsilylacetylene | 75-90% |
| 2 | 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridine | K₂CO₃, MeOH | 85-95% |
| 3 | 4-Methoxy-3-ethynylpyridine | CuI, DMF | 60-80% |
PART 2: Novel Synthesis from 3-Alkynyl-4-Pyrones
This innovative approach offers a catalyst-free alternative for the synthesis of furo[3,2-c]pyridines.[3] The reaction proceeds through a fascinating deconstructive reorganization of a 3-alkynyl-4-pyrone precursor.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for this compound from a 3-alkynyl-4-pyrone precursor.
Experimental Protocol
Step 1: Synthesis of 4-Hydroxyfuro[3,2-c]pyridine
-
Rationale: This reaction proceeds in a highly polar, non-coordinating solvent like hexafluoroisopropanol (HFIP), which promotes the reaction without the need for a metal catalyst. Ammonium acetate serves as the nitrogen source for the pyridine ring formation.[3]
-
Materials:
-
3-Ethynyl-4H-pyran-4-one (or a suitable substituted precursor)
-
Ammonium acetate
-
Hexafluoroisopropanol (HFIP)
-
-
Procedure:
-
In a flask, dissolve 3-ethynyl-4H-pyran-4-one (1.0 eq) in HFIP.
-
Add ammonium acetate (5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, remove the HFIP under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-hydroxyfuro[3,2-c]pyridine.
-
Step 2: Methylation to this compound
-
Rationale: A standard Williamson ether synthesis is employed to convert the hydroxyl group at the 4-position to a methoxy group.
-
Materials:
-
4-Hydroxyfuro[3,2-c]pyridine
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-hydroxyfuro[3,2-c]pyridine (1.0 eq) in acetone or DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension vigorously for 15-30 minutes.
-
Add methyl iodide (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 6-12 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Typical Yield |
| 1 | 3-Ethynyl-4H-pyran-4-one | Ammonium acetate, HFIP | 35-84%[3] |
| 2 | 4-Hydroxyfuro[3,2-c]pyridine | MeI, K₂CO₃ | 80-95% |
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of protocol will depend on the availability of starting materials, desired scale, and the specific expertise of the research team. The Sonogashira coupling and annulation strategy is a well-established and versatile method, while the synthesis from 3-alkynyl-4-pyrones represents a more novel, catalyst-free approach. Both methods, when executed with care and precision, provide reliable access to this important heterocyclic building block for further elaboration in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes & Protocols: Synthesis of Tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydrofuro[3,2-c]pyridine Scaffold
The tetrahydrofuro[3,2-c]pyridine core is a privileged heterocyclic scaffold found in numerous bioactive natural products and synthetic compounds.[1][2] Its unique three-dimensional structure and chemical properties have made it a focal point in medicinal chemistry and drug discovery. Compounds incorporating this framework have demonstrated a wide range of pharmacological activities, including potent inhibition of Janus kinase 2 (JAK2), κ-opioid receptor agonism, and antituberculosis activity.[1][2] For instance, certain tetrahydrofuro[3,2-c]pyridine derivatives exhibit superior in vitro JAK2 inhibitory activity compared to the established drug tofacitinib.[1][2] The development of efficient and versatile synthetic routes to this scaffold is therefore of paramount importance for the exploration of new chemical space and the generation of novel therapeutic agents.[3][4][5]
The Pictet-Spengler Reaction: A Powerful Tool for Heterocycle Synthesis
The Pictet-Spengler reaction, first reported in 1911, is a classic yet continually relevant acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic system.[6] This reaction has been widely employed in the total synthesis of complex alkaloids and in the construction of compound libraries for drug discovery.[7] Its application to the synthesis of tetrahydrofuro[3,2-c]pyridines involves the use of a furan-containing β-ethylamine, which acts as the nucleophilic component in the key cyclization step.[1][2][8]
Reaction Mechanism
The synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction proceeds through a well-established mechanistic pathway.[1][2][9] The key steps are as follows:
-
Imine Formation: The reaction commences with the condensation of a 2-(furan-2-yl)ethanamine derivative with an aldehyde to form the corresponding imine.[1][2]
-
Iminium Ion Generation: Under acidic conditions, the imine is protonated to generate a reactive electrophilic iminium ion.[1][2]
-
Electrophilic Aromatic Substitution: The electron-rich furan ring then acts as an intramolecular nucleophile, attacking the iminium ion in an electrophilic aromatic substitution-type reaction. This is the crucial ring-closing step that forms the tetrahydrofuro[3,2-c]pyridine skeleton.[1][2]
Caption: Pictet-Spengler reaction mechanism for tetrahydrofuro[3,2-c]pyridines.
Optimized Protocol for the Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines
The following protocol is based on the semi-one-pot method developed by Mendogralo and Uchuskin, which has been shown to be effective for a range of aromatic aldehydes.[1][2][8]
Materials and Reagents
-
2-(5-methylfuran-2-yl)ethanamine
-
Substituted aromatic aldehyde
-
Dry acetonitrile (CH₃CN)
-
Glacial acetic acid (AcOH)
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
TLC plates and visualization system (UV light)
Step-by-Step Procedure
Method A (1.0 mmol scale): [10]
-
Imine Formation:
-
To a solution of the aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol, 125 µL).
-
Heat the reaction mixture at 82 °C for 1 hour, monitoring the reaction progress by TLC.
-
Once the formation of the imine is complete, concentrate the mixture to dryness using a rotary evaporator.
-
-
Pictet-Spengler Cyclization:
-
To the crude imine, add glacial acetic acid (750 µL) followed by the portionwise addition of concentrated hydrochloric acid (500 µL).
-
Stir the reaction mixture at 70 °C for 5 hours, again monitoring by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, carefully add a saturated aqueous solution of NaOH and stir the mixture overnight.
-
Filter any precipitate that forms and extract the filtrate with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (3 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Method B (2.0 mmol scale): [10]
This method follows the same steps as Method A, but with double the scale of reagents: aldehyde (2.0 mmol), 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol, 250 µL), dry acetonitrile (2 mL), glacial acetic acid (1.5 mL), and concentrated HCl (1 mL).[10]
Optimization of Reaction Conditions
The efficiency of the Pictet-Spengler reaction for the synthesis of tetrahydrofuro[3,2-c]pyridines is highly dependent on the reaction conditions. A systematic optimization has shown that a mixture of acetic and hydrochloric acid is particularly effective for this transformation.[2] The use of other acids such as TsOH, or different solvents like toluene and 1,4-dioxane, has been found to be less efficient.[2][9]
| Parameter | Optimized Condition | Rationale and Insights |
| Acid Catalyst | Glacial Acetic Acid & Concentrated HCl | Provides a sufficiently acidic medium to promote iminium ion formation and subsequent cyclization while minimizing side reactions and tarring, which can be problematic in furan chemistry under strongly acidic conditions.[1][2] |
| Solvent | Acetonitrile (for imine formation) | A suitable solvent for the initial condensation step. |
| Temperature | 70 °C (for cyclization) | An elevated temperature is necessary to drive the cyclization to completion within a reasonable timeframe. However, excessively high temperatures can lead to decomposition.[2] |
| Reaction Time | 5 hours (for cyclization) | Sufficient time for the reaction to proceed to a good yield. Longer reaction times may not significantly improve the yield and could lead to the formation of byproducts.[9] |
Scope and Limitations
This synthetic methodology is tolerant of a wide range of substituents on the aromatic aldehyde.[1][2] Notably, aldehydes bearing electron-donating groups tend to provide higher yields of the desired tetrahydrofuro[3,2-c]pyridine products.[1][2] Conversely, aldehydes with strong electron-withdrawing groups, such as a nitro group, may result in significantly lower yields or only trace amounts of the product.[2] This is likely due to the destabilization of the intermediate iminium cation.[9]
Furthermore, certain heterocyclic aldehydes, like 1H-pyrrole-2-carbaldehyde, can lead to extensive tarring and decomposition of the reaction mixture due to their acid-sensitive nature.[1]
Troubleshooting and Key Considerations
Caption: Troubleshooting workflow for the Pictet-Spengler synthesis.
An interesting and sometimes unexpected side reaction is the acid-catalyzed hydrolysis of the furan ring in the tetrahydrofuro[3,2-c]pyridine product, leading to the formation of a 3-(2-oxopropyl)piperidin-4-one.[1][2] This transformation can be influenced by the specific reaction conditions and the nature of the substituents.[11] In some cases, this can be exploited as a tandem reaction to synthesize these piperidinone derivatives.[1][2]
Conclusion
The Pictet-Spengler reaction provides a robust and adaptable method for the synthesis of medicinally relevant 4-substituted tetrahydrofuro[3,2-c]pyridines from readily available starting materials.[1][2][8] The semi-one-pot procedure detailed here offers a practical and efficient approach for researchers in drug discovery and organic synthesis. A thorough understanding of the reaction mechanism, optimization of key parameters, and awareness of the potential side reactions are crucial for the successful application of this powerful synthetic tool.
References
- 1. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
Application Notes & Protocols for the Development of Novel Analogues of 4-Methoxyfuro[3,2-c]pyridine
Abstract
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including potential anticancer, antiviral, and antibiotic properties[1][2]. 4-Methoxyfuro[3,2-c]pyridine, in particular, serves as a versatile starting point for the generation of diverse chemical libraries. The methoxy group at the C4-position is amenable to various chemical transformations, providing a crucial handle for synthetic modifications aimed at optimizing biological activity, selectivity, and pharmacokinetic properties[2]. This guide provides a comprehensive framework for the design, synthesis, characterization, and preliminary biological evaluation of novel analogues of this compound. It is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this promising scaffold. The protocols herein are designed to be self-validating and are grounded in established synthetic and analytical methodologies, with an emphasis on explaining the causal relationships behind experimental choices.
Strategic Design of this compound Analogues
The development of novel analogues begins with a rational design strategy. The primary goal is to systematically modify the parent structure to probe the structure-activity relationships (SAR) and identify key pharmacophoric features.
Core Principles of Analogue Design
-
Structure-Activity Relationship (SAR) Exploration: The fundamental principle is to introduce chemical diversity at specific positions of the furo[3,2-c]pyridine core and assess the impact on biological activity. Key positions for modification include the C4-methoxy group, other positions on the pyridine ring (C2, C6, C7), and the furan ring (C2, C3)[3][4].
-
Bioisosteric Replacement: The methoxy group at C4 can be replaced with various bioisosteres (e.g., -OH, -NH2, -F, -CN, small alkyl groups) to modulate factors like hydrogen bonding capacity, lipophilicity, and metabolic stability. This approach can lead to improved potency or altered selectivity[5].
-
Substituent Scanning: Introducing a range of substituents with varying electronic and steric properties (e.g., halogens, alkyl, aryl groups) on the pyridine or furan rings can help to map the steric and electronic requirements of the biological target[3].
Workflow for Analogue Development
The overall workflow for developing and evaluating new analogues is an iterative cycle of design, synthesis, and testing.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of 4-Methoxyfuro[3,2-c]pyridine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vitro evaluation of the cytotoxic potential of 4-Methoxyfuro[3,2-c]pyridine, a heterocyclic compound with a scaffold of interest in medicinal chemistry.[1] The assessment of cytotoxicity is a critical initial step in the drug discovery pipeline, offering crucial insights into the therapeutic window and potential toxicity of novel chemical entities.[2][3][4][5] This guide details a multi-assay approach, beginning with a primary screen for cell viability using the MTT assay, followed by a secondary assay to measure cytotoxicity via lactate dehydrogenase (LDH) release, and finally, an investigation into the mechanism of cell death through an Annexin V/Propidium Iodide (PI) apoptosis assay. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible data.
Introduction: The Significance of Furo[3,2-c]pyridines and the Imperative of Cytotoxicity Screening
The furo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds investigated for a wide array of pharmacological activities, including anticancer applications.[1] this compound, as a derivative of this scaffold, warrants thorough investigation of its biological effects. While its potential therapeutic applications are of interest, a foundational understanding of its interaction with biological systems must begin with an assessment of its potential to induce cell death.
In vitro cytotoxicity assays are indispensable tools in early-stage drug development.[2][4] They provide a rapid and cost-effective means to screen compounds and prioritize those with favorable safety profiles for further preclinical development.[4] This application note will guide the user through a logical progression of assays to not only determine if this compound is cytotoxic but also to begin to understand the underlying mechanisms of any observed cell death.
Foundational Assays for a Comprehensive Cytotoxicity Profile
A multi-pronged approach to cytotoxicity testing is crucial for robust and reliable data. We will employ three distinct but complementary assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.[6][7][8]
-
LDH Assay: To quantify the release of lactate dehydrogenase from damaged cells, a marker of compromised membrane integrity.[9][10][11]
-
Annexin V/PI Apoptosis Assay: To differentiate between viable, apoptotic, and necrotic cells, providing insight into the mode of cell death.[12][13][14][15]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the in vitro evaluation of this compound cytotoxicity.
Caption: Experimental workflow for cytotoxicity evaluation.
Materials and Reagents
-
Compound: this compound (purity ≥98.0%)[16]
-
Cell Lines:
-
HepG2 (human liver cancer cell line)
-
MCF-7 (human breast cancer cell line)
-
A suitable non-cancerous cell line (e.g., HEK293) for comparative analysis.
-
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for MTT Assay:
-
Reagents for LDH Assay: Commercially available LDH cytotoxicity assay kit.
-
Reagents for Apoptosis Assay: Commercially available Annexin V-FITC/PI apoptosis detection kit.[14]
-
Other: Phosphate Buffered Saline (PBS), Trypsin-EDTA, Dimethyl sulfoxide (DMSO), 96-well and 6-well tissue culture plates, multichannel pipettes.
Detailed Experimental Protocols
Cell Culture and Seeding
-
Maintain selected cell lines in a humidified incubator at 37°C with 5% CO2.
-
For cytotoxicity assays, trypsinize and count the cells.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[18]
-
Incubate for 24 hours to allow for cell attachment.[18]
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[17]
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Cell Treatment: After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6][7][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[17] Measure the absorbance at 570 nm using a microplate reader.[7][8]
Protocol 2: LDH Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[9][10]
-
Cell Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[2]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[19]
-
LDH Reaction: Add the reaction mixture from the LDH kit to each well according to the manufacturer's instructions.[19]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[19] Measure the absorbance at 490 nm.[11][19]
Protocol 3: Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[12][13][14][15] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14]
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at its calculated IC50 concentration (from the MTT assay) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells by trypsinization. Centrifuge and wash the cells with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer.[2][12] Add Annexin V-FITC and PI according to the manufacturer's protocol.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][15]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[13]
Data Analysis and Interpretation
Quantitative Data Summary
Summarize the results in a clear, tabular format.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HepG2 | Insert Value | Insert Value | Insert Value |
| MCF-7 | Insert Value | Insert Value | Insert Value |
| HEK293 | Insert Value | Insert Value | Insert Value |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Interpretation of Results
-
MTT Assay: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[2][18]
-
LDH Assay: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Annexin V/PI Assay: The flow cytometry data will yield four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mechanistic Insights: The Caspase Signaling Pathway in Apoptosis
Should the Annexin V/PI assay indicate apoptosis as the primary mode of cell death, further investigation into the underlying signaling pathways is warranted. The caspase cascade is a central executioner of apoptosis.[20][21][22] It can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of executioner caspases like caspase-3.[20][22][23]
Caption: Simplified overview of the caspase-mediated apoptosis pathways.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in MTT/LDH results | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. |
| Low signal in MTT assay | Insufficient incubation time, low cell number. | Optimize incubation time (3-4 hours). Ensure cells are in the logarithmic growth phase. |
| High background in LDH assay | Serum in the medium contains LDH. | Use serum-free medium for the assay or include a medium-only background control. |
| No clear separation of populations in flow cytometry | Incorrect compensation settings, delayed analysis after staining. | Set up proper single-stain controls for compensation. Analyze samples promptly after staining. |
Conclusion
This application note provides a robust framework for the initial cytotoxic evaluation of this compound. By systematically applying these assays, researchers can obtain critical data on the compound's effect on cell viability and its potential mechanism of action. This information is fundamental for making informed decisions in the early stages of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. kosheeka.com [kosheeka.com]
- 5. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. abmole.com [abmole.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. cellbiologics.com [cellbiologics.com]
- 20. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | Korea Science [koreascience.kr]
- 21. Caspase signaling pathway: Significance and symbolism [wisdomlib.org]
- 22. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 23. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Validated Stability-Indicating HPLC Method for the Purity Assessment of 4-Methoxyfuro[3,2-c]pyridine
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a comprehensive, scientifically-grounded protocol for determining the purity of 4-Methoxyfuro[3,2-c]pyridine, a key heterocyclic scaffold in medicinal chemistry, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] The narrative moves beyond a simple recitation of steps to explain the causality behind critical methodological choices, from mobile phase selection to the design of a robust forced degradation study. The protocol is structured to be self-validating by integrating system suitability tests and a full validation strategy aligned with the International Council for Harmonisation (ICH) guidelines.[2][3] This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable, accurate, and precise method to ensure the quality and stability of this important chemical entity.
Introduction and Scientific Rationale
This compound is a fused heterocyclic compound featuring a furan ring annulated to a pyridine ring. Such scaffolds are of significant interest in drug discovery due to their unique electronic properties and potential for diverse biological activities.[4] The purity of such an intermediate is paramount, as the presence of process-related impurities or degradants can significantly impact the safety, efficacy, and manufacturability of a final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry.[5] Specifically, a reversed-phase method is chosen for this application. The rationale is based on the structure of this compound; its fused aromatic system imparts sufficient hydrophobicity to be retained on a non-polar stationary phase, such as octadecylsilane (C18). The separation is driven by the partitioning of the analyte between the non-polar stationary phase and a polar mobile phase.[5][6] This application note details a stability-indicating method, meaning it is validated to resolve the main compound from any potential degradation products, a critical requirement mandated by regulatory bodies.[7]
Part I: Analytical Method Protocol
This section provides the detailed experimental procedure for the purity assessment of this compound.
Materials and Equipment
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, UV/PDA detector |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., LiChrosorb® RP-18) |
| Reference Standard | This compound, >99.5% purity |
| Reagents | Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (ACS Grade), Potassium Dihydrogen Phosphate (ACS Grade) |
| Equipment | Analytical balance, volumetric flasks, pipettes, sonicator, pH meter, 0.45 µm syringe filters |
Chromatographic Conditions
The selection of these parameters is based on established principles for separating nitrogen-containing heterocyclic compounds.[8][9] A phosphate buffer at pH 3.0 is used to suppress the silanol activity on the stationary phase and ensure consistent protonation of the pyridine nitrogen, leading to improved peak symmetry. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
| Parameter | Condition |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0, adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Phosphate Buffer (Mobile Phase A): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the sample to be tested. Filter through a 0.45 µm syringe filter prior to injection.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step to ensure the trustworthiness of the results.[10]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Reference Standard Solution five times consecutively.
-
Calculate the parameters below based on the five replicate injections.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and its ability to produce narrow peaks for better resolution. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the detector response. |
Analysis and Calculation
-
Once the SST criteria are met, inject the Sample Solution in duplicate.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Integrate all peaks in the chromatogram, disregarding any peaks from the blank and peaks below the reporting threshold (typically 0.05%).
-
Calculate the purity using the area percent method:
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
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Part II: Method Validation Strategy (ICH Q2(R2))
An analytical method is only as reliable as its validation. The objective of validation is to demonstrate that the procedure is fit for its intended purpose.[3] The following parameters must be assessed.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] The ultimate proof of specificity for a purity method is a forced degradation study. This study intentionally stresses the drug substance to produce potential degradants, demonstrating that the method can separate these new peaks from the parent compound.[11][12]
Forced Degradation Protocol: Prepare a sample solution (e.g., 1 mg/mL) and subject it to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[13] A control sample (unstressed) should be analyzed alongside the stressed samples.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV/Vis light (ICH Q1B option 1 or 2) for a defined period.
Analyze all samples using the proposed HPLC method with a photodiode array (PDA) detector. The peak purity of the this compound peak in each stressed sample should be assessed to confirm no co-eluting peaks.
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Linearity
This demonstrates a direct proportional relationship between concentration and detector response.
-
Procedure: Prepare at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration (e.g., LOQ, 0.25, 0.4, 0.5, 0.6, 0.75 mg/mL).
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy measures the closeness of the test results to the true value.
-
Procedure: Spike a sample solution with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120% of the nominal concentration). Analyze in triplicate at each level.
-
Acceptance Criterion: Percent recovery should be between 98.0% and 102.0% at each level.
Precision
Precision is assessed at two levels:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criterion: %RSD of the results should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.
Robustness
Robustness demonstrates the method's reliability with respect to small but deliberate variations in method parameters.
-
Procedure: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).
-
Acceptance Criterion: The system suitability parameters should still be met, and the purity result should not significantly change.
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the purity assessment of this compound. The scientific rationale behind the chosen parameters is explained to empower the user to understand and troubleshoot the method effectively. By incorporating system suitability checks and a full validation strategy according to ICH guidelines, this protocol ensures that the analytical results are accurate, precise, and trustworthy, making it suitable for use in regulated research and development environments.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. biopharminternational.com [biopharminternational.com]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Functionalization of the Furopyridine Ring
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the furopyridine scaffold. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the synthetic functionalization of this unique heterocyclic system. The furopyridine core, a key isostere of quinoline and benzofuran, is a privileged scaffold in medicinal chemistry.[1][2] However, its successful manipulation is often hindered by its distinct electronic nature—the fusion of an electron-rich furan ring with an electron-deficient pyridine ring.[1] This guide provides troubleshooting workflows, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities.
Section 1: Regioselectivity—The Primary Hurdle
Achieving predictable regioselectivity is arguably the most significant challenge in furopyridine chemistry. The competing reactivity of the two rings often leads to mixtures of isomers and low yields of the desired product.[1]
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization reaction is producing a mixture of isomers. Why is the regioselectivity so poor?
A1: This is a classic challenge rooted in the dual electronic character of the furopyridine system.[1] The electron-rich furan moiety is predisposed to electrophilic substitution, while the electron-deficient pyridine ring is more susceptible to nucleophilic or radical attack.[1][3] Several C-H bonds possess similar reactivity, leading to competitive functionalization.
Key factors that govern the final isomeric ratio include:
-
Inherent Ring Electronics: The furan ring's high electron density makes its C-H bonds targets for electrophilic reagents, whereas the pyridine ring's C-H bonds adjacent to the nitrogen are more acidic and can be activated by other means.[3][4]
-
Reaction Mechanism: The type of reaction is critical. Palladium-catalyzed C-H arylations may proceed via a concerted metalation-deprotonation (CMD) mechanism, which can favor specific sites like C7 due to kinetic factors.[5] Radical additions, conversely, often target the electron-deficient pyridine ring.[1]
-
Steric Hindrance: Bulky reagents will preferentially attack the most accessible C-H bond. For instance, using a highly hindered bromoarene in a C-H arylation has been shown to selectively direct functionalization to the C7 position, albeit sometimes with compromised yield.[1][5]
-
Directing Groups: While adding synthetic steps, the temporary installation of a directing group can chelate to a metal catalyst and guide functionalization to a specific, otherwise unreactive, C-H bond.[1][4]
References
Technical Support Center: Regioselectivity in Furopyridine C-H Functionalization
Welcome to the technical support center for navigating the complex landscape of furopyridine C-H functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity in their synthetic endeavors. Furopyridines are privileged scaffolds in drug discovery, and mastering their selective functionalization is key to unlocking novel chemical space. This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles.
Part 1: Troubleshooting Guide - Common Regioselectivity Problems
This section addresses specific, common issues encountered during the C-H functionalization of furopyridine cores. The Q&A format is designed to help you quickly diagnose your experimental outcomes and implement effective solutions.
Question 1: "My reaction is producing a mixture of C-4 and C-7 functionalized products on my furo[3,2-b]pyridine scaffold. How can I favor C-7 functionalization?"
Answer:
This is a classic regioselectivity challenge stemming from the competing electronic and steric factors at the C-4 and C-7 positions of the pyridine ring. The C-4 position is often electronically favored for functionalization due to the influence of the pyridine nitrogen, while the C-7 position is sterically more accessible.[1] Achieving high selectivity for the C-7 position requires carefully tuning the reaction conditions to favor a specific mechanistic pathway, often a concerted metalation-deprotonation (CMD) mechanism.[1]
Root Cause Analysis:
-
Mechanism: The reaction conditions likely allow for multiple C-H activation pathways to be operative. A pathway favoring coordination to the pyridine nitrogen will typically lead to ortho-functionalization at C-4.
-
Steric Hindrance: Insufficient steric bulk on either the coupling partner or the catalyst's ligands may not be enough to disfavor the more sterically hindered C-4 position.
Troubleshooting Workflow & Protocol:
Here is a workflow designed to enhance C-7 selectivity:
Caption: Troubleshooting workflow for improving C-7 selectivity.
Detailed Protocol for Enhancing C-7 Arylation:
This protocol is based on the principle of using a sterically demanding aryl halide to favor the less hindered C-7 position.[1]
-
Reagent Preparation:
-
Furopyridine Substrate (1.0 equiv)
-
Sterically Hindered Aryl Bromide (e.g., 2-bromo-1,3-dimethylbenzene) (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
P(o-tolyl)₃ (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous Toluene (0.1 M)
-
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the furopyridine substrate, aryl bromide, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture to 120 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Analysis:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
-
Determine the C-4/C-7 ratio by ¹H NMR analysis of the crude and purified material.
-
Expected Outcome: The increased steric bulk of the 2-bromo-1,3-dimethylbenzene and the phosphine ligand should significantly increase the proportion of the C-7 arylated product. While yields may be modest, the selectivity should be markedly improved.[1]
Question 2: "I am attempting a directed C-H functionalization on a furo[2,3-c]pyridine using a picolinamide directing group, but I'm getting low yields and decomposition. What's going wrong?"
Answer:
Low yields and decomposition in directed C-H functionalization often point to issues with catalyst stability, directing group chelation, or harsh reaction conditions. The pyridine nitrogen in the furopyridine core can act as a competitive ligand for the metal catalyst, potentially interfering with the desired chelation-assisted C-H activation pathway directed by the picolinamide group.[2][3]
Root Cause Analysis:
-
Catalyst Inhibition: The furopyridine nitrogen may be coordinating to the palladium center, inhibiting the catalytic cycle.[4][5]
-
Chelation Instability: The seven-membered palladacycle intermediate that would be formed for functionalization at the C-4 position might be unstable under the reaction conditions.
-
Reaction Conditions: High temperatures can lead to substrate or product decomposition, especially with complex heterocyclic systems.
Troubleshooting Strategies & Protocol:
Table 1: Troubleshooting Parameters for Directed Furopyridine Functionalization
| Parameter | Standard Condition | Modified Condition | Rationale |
| Catalyst | Pd(OAc)₂ | [Pd(dppf)Cl₂] or custom ligand | Dppf can provide a more stable catalytic species. |
| Oxidant | Ag₂CO₃ | AgOAc or Cu(OAc)₂ | Silver salts can act as both an oxidant and a halide scavenger. |
| Solvent | Toluene or DMAc | 1,2-Dichloroethane (DCE) | Less coordinating solvents can minimize catalyst inhibition. |
| Temperature | 120-140 °C | 80-100 °C | Milder conditions can prevent decomposition. |
Optimized Protocol for Picolinamide-Directed C-4 Alkenylation:
-
Reagent Preparation:
-
N-(furo[2,3-c]pyridin-3-yl)picolinamide (1.0 equiv)
-
n-Butyl acrylate (3.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
AgOAc (2.0 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)
-
-
Reaction Setup:
-
Combine the substrate, Pd(OAc)₂, and AgOAc in an oven-dried reaction vessel.
-
Evacuate and backfill with argon.
-
Add anhydrous DCE followed by n-butyl acrylate via syringe.
-
-
Reaction Execution:
-
Stir the reaction at 90 °C for 12 hours.
-
Monitor for the formation of the desired product.
-
-
Work-up and Analysis:
-
Follow a standard aqueous work-up and purification by chromatography.
-
Confirm the structure and regioselectivity using 2D NMR techniques (NOESY, HMBC).
-
Causality: By using a slightly lower temperature and a less coordinating solvent, the stability of the key palladacycle intermediate is enhanced, and non-productive coordination of the furopyridine nitrogen is minimized. Silver acetate serves as a mild oxidant to regenerate the active Pd(II) catalyst.
Part 2: Frequently Asked Questions (FAQs)
What are the fundamental principles governing regioselectivity in furopyridine C-H functionalization?
Regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, and the mechanism of C-H activation.[1][6]
-
Electronic Effects: The electron-deficient nature of the pyridine ring and the electron-rich furan ring create a complex electronic landscape.[2][3] The pyridine nitrogen generally directs ortho-metalation (e.g., at C-4 or C-2).
-
Steric Hindrance: Bulky substituents on the substrate or large ligands on the metal catalyst can block access to more sterically congested C-H bonds, thereby directing functionalization to more accessible sites.[7][8]
-
Mechanism: The operative mechanism plays a crucial role.
-
Concerted Metalation-Deprotonation (CMD): This pathway is often favored in palladium-catalyzed reactions and is highly sensitive to the acidity of the C-H bond and the stability of the resulting metalated intermediate.[1][9]
-
Oxidative Addition: More common with Rh(I) or Ir(I) catalysts, this mechanism involves the direct insertion of the metal into the C-H bond.[10][11]
-
Directing Group (DG) Assistance: A coordinating group installed on the substrate forms a stable cyclometalated intermediate, which directs functionalization to a specific, often ortho, position.[12][13]
-
Caption: Factors influencing regioselectivity in furopyridine C-H functionalization.
How do I choose the right transition metal catalyst (Pd, Rh, Ir) for my desired regioselectivity?
The choice of metal is critical and depends on the desired transformation and the targeted C-H bond.
-
Palladium (Pd): Palladium is the workhorse for directed C-H functionalization and direct arylations.[14][15][16] It is particularly effective when a directing group is used to achieve ortho-selectivity.[13][17][18] The mechanism often involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle.[19]
-
Rhodium (Rh): Rhodium catalysts, particularly in their +3 oxidation state, are excellent for coupling with unsaturated partners like alkenes and alkynes.[20][21][22] They can exhibit different regioselectivities compared to palladium, sometimes favoring more distal positions depending on the directing group and reaction conditions.[11]
-
Iridium (Ir): Iridium catalysts are predominantly used for C-H borylation reactions.[7][8][23] The regioselectivity of Ir-catalyzed borylation is almost exclusively controlled by sterics, favoring the most accessible C-H bond.[4][5] This makes it a highly predictable method for installing a boronic ester, which can then be used in subsequent cross-coupling reactions.
When should I consider using a directing group?
A directing group (DG) should be considered when the intrinsic reactivity of the furopyridine core does not favor the desired position or when multiple reactive sites lead to poor selectivity.[1][12]
Advantages of Using a Directing Group:
-
High Regiocontrol: DGs offer predictable and often exclusive selectivity for the position ortho to their point of attachment.[13]
-
Activation of Inert C-H Bonds: They can facilitate the cleavage of otherwise unreactive C-H bonds.
-
Broad Scope: A wide variety of directing groups are available to orchestrate different types of C-C and C-heteroatom bond formations.[12]
Disadvantages:
-
Synthetic Steps: Requires additional steps for installation and, ideally, removal of the directing group.
-
Limited Positions: Primarily effective for ortho-functionalization. Accessing meta or para positions often requires more complex, multi-step strategies.[24][25]
What analytical techniques are essential for confirming the regioselectivity of my product?
Unambiguous determination of regioselectivity is critical. A combination of techniques is often necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons provide the first indication of the substitution pattern.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is the most powerful tool. An NOE correlation between a proton on the newly introduced functional group and a proton at a specific position on the furopyridine core provides definitive proof of proximity and, therefore, regiochemistry.
-
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are 2-3 bonds away, helping to piece together the connectivity of the molecule.
-
-
X-ray Crystallography: If a crystalline material can be obtained, single-crystal X-ray diffraction provides an unequivocal structural assignment.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the relative energies of different regioisomeric transition states, offering insight into the most likely product.[9][10][26][27] This can be particularly useful when NMR data is ambiguous.
References
- 1. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 8. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 10. Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Palladium-catalyzed C-H bond functionalization of C6-arylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed C-H Functionalization of Phenyl 2-Pyridylsulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis [escholarship.org]
- 23. Functionalization of Porphyrins Using Metal-Catalyzed C–H Activation | MDPI [mdpi.com]
- 24. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. chemrxiv.org [chemrxiv.org]
- 27. collaborate.princeton.edu [collaborate.princeton.edu]
Technical Support Center: Optimizing Catalyst Selection for Furopyridine Synthesis
Welcome to the Technical Support Center for Furopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of this critical heterocyclic scaffold. The unique electronic structure of the furopyridine core, resulting from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, presents distinct synthetic challenges.[1][2] This resource provides actionable troubleshooting advice and robust protocols to streamline your experimental workflow and enhance reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues in a direct question-and-answer format, providing rapid solutions to frequently encountered problems.
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) yield is consistently low. What are the first factors I should investigate?
A1: Low yields in cross-coupling reactions involving furopyridines are a frequent challenge. A systematic troubleshooting approach is essential.[3]
-
Reagent Quality & Purity: Verify the purity of your starting materials, including the halo-furopyridine and the coupling partner (e.g., boronic acid, amine). Boronic acids, in particular, can degrade during storage.[4]
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen.[4] Ensure that your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents have been thoroughly degassed.[4][5]
-
Catalyst System Integrity: The choice of palladium precursor and ligand is paramount.[4] For furopyridines, the nitrogen lone pair can coordinate with the palladium center, inhibiting catalysis.[4] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands to promote the desired catalytic cycle.[4]
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can this be minimized?
A2: Homocoupling is a common side reaction, often driven by the presence of oxygen which facilitates the oxidative coupling of the boronic acid.[4]
-
Rigorous Degassing: Enhance your solvent degassing procedure. Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are recommended.[5]
-
Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[4]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[4]
Q3: My Buchwald-Hartwig amination is sluggish and produces hydrodehalogenated byproducts. What adjustments should I make?
A3: The basicity of the furopyridine nitrogen can interfere with the catalytic cycle. Additionally, hydrodehalogenation is a known side reaction where the aryl halide is reduced.[4]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is critical for challenging aminations. Ligands such as XPhos, RuPhos, or BrettPhos are specifically designed for such transformations.[4]
-
Palladium Precatalyst: Employing a pre-formed palladium-ligand complex (precatalyst) often provides more reproducible results than generating the catalyst in situ.[4][6]
-
Moisture and Amine Quality: Ensure all reagents and solvents are scrupulously dry, as water can act as a proton source for hydrodehalogenation.[4] Use high-purity amines, as impurities can sometimes act as hydrogen donors.[4]
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. It is advisable to screen different strong bases like NaOtBu, LHMDS, or K₃PO₄.[4]
Q4: Catalyst decomposition (formation of palladium black) is occurring. How can I prevent this?
A4: The formation of palladium black is a clear indicator of catalyst decomposition and deactivation.[4]
-
Ligand Stability: The ligand may be degrading under the reaction conditions. Consider switching to a more robust ligand, such as an N-heterocyclic carbene (NHC).[4]
-
Temperature Control: High temperatures can accelerate catalyst decomposition. Attempt to run the reaction at the lowest possible effective temperature.[4]
-
Phase-Transfer Catalysts: For reactions with poor solubility, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help stabilize the palladium catalyst.[4]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guides to address more complex experimental issues.
Guide 2.1: Optimizing Regioselectivity in C-H Functionalization
A significant challenge in furopyridine chemistry is achieving high regioselectivity due to the competing electronic nature of the fused rings.[1] The pyridine ring is electron-deficient, while the furan ring is electron-rich.[1][2]
Problem: Poor regioselectivity or a mixture of isomers is observed.
Troubleshooting Workflow:
Caption: Factors governing regioselectivity in furopyridine C-H functionalization.
Step-by-Step Protocol:
-
Analyze Inherent Ring Electronics: The pyridine ring's electron deficiency makes it susceptible to nucleophilic and radical attack, while the furan's electron-rich nature favors electrophilic substitution.[1] Understanding this dichotomy is the first step.
-
Modify Reaction Conditions: Regioselectivity can often be "tuned" by altering the solvent and pH.[1] For instance, the position of radical addition to pyridines can be influenced by the radical's electrophilicity and the solvent system.[1]
-
Evaluate Steric Hindrance: Bulky substituents on either the furopyridine core or the incoming reagent can direct functionalization to less sterically hindered positions.[1]
-
Screen Catalyst and Ligand: In metal-catalyzed reactions, the choice of the metal center (e.g., Pd, Rh, Ir) and the coordinating ligands is crucial in determining which C-H bond is activated.[1]
-
Consider a Directing Group: While this adds synthetic steps, installing a directing group can temporarily guide a metal catalyst to a specific, otherwise unreactive, C-H bond.[1]
Guide 2.2: Catalyst and Ligand Selection for Cross-Coupling Reactions
The success of palladium-catalyzed cross-coupling reactions hinges on the judicious selection of the catalyst and ligand. This is particularly true for heteroaromatic substrates like furopyridines.[7]
Data Presentation: Ligand Selection Guide for Furopyridine Cross-Coupling
| Reaction Type | Substrate Challenge | Recommended Ligand Class | Specific Examples | Rationale |
| Suzuki-Miyaura | Electron-rich furopyridine | Bulky, electron-rich phosphines | XPhos, SPhos, RuPhos | Promotes oxidative addition and prevents catalyst inhibition by the pyridine nitrogen.[4] |
| Buchwald-Hartwig | Challenging amination (secondary amines, anilines) | Highly bulky biaryl phosphines | BrettPhos, RuPhos | Designed specifically for difficult C-N bond formations.[4] |
| Heck | Regioisomer formation | Bidentate phosphines | dppf, DPEphos | Can improve control over migratory insertion and beta-hydride elimination steps. |
| General Low Yield | Catalyst decomposition | N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Form more stable palladium complexes, resistant to high temperatures.[4] |
Experimental Workflow for Catalyst Screening:
Caption: Workflow for systematic catalyst system optimization.
Section 3: Detailed Experimental Protocols
This section provides a general, robust protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for specific furopyridine substrates.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling of a Halo-Furopyridine
Materials:
-
Halo- or triflate-substituted furopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)[8]
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water or Toluene/water)[7]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the halo-furopyridine, the boronic acid, the base, and the palladium precatalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[7][8]
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7][8]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[7][8]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Degradation of 4-Methoxyfuro[3,2-c]pyridine
Welcome to the technical support center for the furo[3,2-c]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 4-Methoxyfuro[3,2-c]pyridine and may encounter stability challenges, particularly under acidic conditions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and design robust experimental plans. The furo[3,2-c]pyridine core is a valuable privileged scaffold in modern drug discovery, but its unique electronic nature necessitates a careful understanding of its reactivity[1].
This document will address common questions regarding the acid-catalyzed degradation of this molecule, provide troubleshooting strategies for synthetic and analytical workflows, and detail validated protocols for conducting forced degradation studies as mandated by regulatory bodies like the ICH[2].
Part 1: Foundational Science - The "Why" Behind Acidic Degradation
This section addresses the fundamental chemical principles governing the stability of the this compound molecule. Understanding the mechanism is the first step to controlling it.
Q1: Why is the this compound scaffold susceptible to acid-catalyzed degradation?
The susceptibility of the furo[3,2-c]pyridine system to acid arises primarily from the chemical nature of the fused furan ring. Here’s the causal chain:
-
High Electron Density of the Furan Ring: Unlike the electron-deficient pyridine ring, the furan ring is electron-rich. This makes the oxygen heteroatom and, more critically, the adjacent alpha-carbons (C2 and C3a) susceptible to protonation by an acid[3].
-
Protonation as the Rate-Limiting Step: The initial and rate-limiting step in the degradation cascade is the diffusion of a proton from the acidic medium and its addition to the furan ring, most favorably at the C2 position (the carbon adjacent to the furan oxygen)[4][5]. This disrupts the aromaticity of the furan ring and forms a highly reactive cationic intermediate.
-
Influence of the Methoxy Group: The 4-methoxy group is an electron-donating group. While it is on the pyridine ring, its electronic influence can subtly affect the overall electron distribution of the fused system, but the primary site of acid attack remains the furan moiety.
Q2: What is the primary degradation pathway for this compound under aqueous acidic conditions?
The degradation proceeds via a well-understood acid-catalyzed hydrolysis mechanism that results in the opening of the furan ring. The process yields a 1,4-dicarbonyl compound, which is significantly different in structure and polarity from the parent molecule. This transformation is analogous to the acid-catalyzed hydrolysis observed in related tetrahydrofuro[3,2-c]pyridine systems[6][7].
The proposed pathway is as follows:
-
Protonation: The furan ring is protonated at the C2 position.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electron-deficient C2 carbon.
-
Intermediate Formation: This leads to the formation of a transient 2,3-dihydro-2-furanol intermediate.
-
Ring Opening: Further acid-catalysis facilitates the cleavage of the C2-O bond, opening the furan ring to form a more stable 1,4-dicarbonyl species.
Caption: Proposed acid-catalyzed degradation pathway.
Part 2: Troubleshooting Guide - From Synthesis to Stability Studies
Practical challenges often arise during routine synthesis or when intentionally stressing the molecule. This section provides direct answers to common problems.
Q3: I'm observing a new, highly polar impurity in my LC-MS analysis after an acidic workup. Could this be a degradation product?
Yes, it is highly likely. The ring-opened 1,4-dicarbonyl product is significantly more polar than the parent fused heterocyclic system due to the introduction of ketone and aldehyde/enol functional groups.
Troubleshooting Steps:
-
Check the Mass Spectrum: The degradation involves the addition of one molecule of water (H₂O, MW = 18.015). Look for a new peak in your mass spectrum corresponding to [M+H+18]⁺ .
-
Evaluate Chromatography: The degradant will likely have a much earlier retention time on a standard reversed-phase HPLC column compared to the parent compound.
-
Confirm with a Mini-Stress Test: Take a small, pure sample of your starting material, treat it with dilute acid (e.g., 0.1 M HCl) for a short period (e.g., 1 hour at 40°C), and re-analyze by LC-MS. If the peak corresponding to the polar impurity grows, you have confirmed its identity as an acid-degradation product.
Table 1: Key Analytical Data for Degradation Monitoring
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Chromatographic Behavior |
| This compound | C₈H₇NO₂ | 149.15 | 150.05 | Less Polar |
| Ring-Opened Product | C₈H₉NO₃ | 167.16 | 168.06 | Highly Polar (Early Eluting) |
Q4: My reaction yield is consistently low when using an acid catalyst or performing an acidic quench. How can I mitigate degradation?
Minimizing degradation during synthesis requires careful control of the reaction and workup conditions. The stability of similar heterocyclic systems is often maximal around pH 4[8].
Optimization Strategies:
-
Temperature Control: Perform acidic workups at low temperatures (0-5 °C) to decrease the rate of the degradation reaction[9].
-
Acid Choice & Concentration: Use the mildest acid possible for the required transformation. For workups, consider using a buffered solution (e.g., pH 5 acetate buffer) or a weak acid like saturated ammonium chloride or dilute citric acid instead of strong mineral acids like HCl or H₂SO₄.
-
Minimize Exposure Time: Do not leave the compound in an acidic solution for extended periods. Quench the reaction, perform the extraction, and neutralize the organic layer as efficiently as possible.
-
pH Monitoring: During aqueous workups, carefully adjust the pH. Avoid dropping to extremely low pH values, as the furan ring is known to be sensitive under these conditions[4].
Part 3: Experimental Protocols for Forced Degradation Studies
Forced degradation (or stress testing) is a regulatory requirement and a critical tool for developing stability-indicating analytical methods[10][11]. The goal is to intentionally degrade the sample to a limited extent (typically 10-20%) to ensure your analytical method can separate the degradants from the parent compound[12].
Caption: Standard workflow for a forced degradation study.
Protocol 1: Forced Acid Hydrolysis Study
This protocol is designed to generate the primary acid-catalyzed degradation product for analytical method validation.
Materials:
-
This compound
-
Acetonitrile (HPLC Grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Class A Volumetric Flasks
-
Calibrated heating block or water bath
Procedure:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Stress Sample: Transfer 1.0 mL of the stock solution to a small vial. Add 1.0 mL of 0.1 M HCl.
-
Control Sample: Prepare a control by transferring 1.0 mL of the stock solution to a separate vial and adding 1.0 mL of purified water.
-
Incubation: Place both vials in a heating block set to 60°C. Collect aliquots from the stress sample at various time points (e.g., 2, 4, 8, 24 hours). The control can be analyzed at the final time point.
-
Quenching: For each aliquot taken, immediately transfer 100 µL into a vial containing 100 µL of 0.1 M NaOH to neutralize the acid and stop the degradation. Dilute with mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL).
-
Analysis: Analyze the quenched samples by the HPLC-UV/MS method described below. Aim for a time point that shows approximately 10-20% degradation of the parent peak.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This reversed-phase method is designed to separate the polar degradant from the non-polar parent compound.
Instrumentation & Conditions:
-
HPLC System: Standard HPLC or UPLC with a UV/PDA detector and coupled to a mass spectrometer (e.g., ESI source).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength maximum determined from a UV scan).
-
Injection Volume: 10 µL.
Data Analysis:
-
Confirm the identity of the parent and degradant peaks by their mass-to-charge ratios ([M+H]⁺).
-
Ensure baseline separation between the parent and the primary degradant peak. The method is considered "stability-indicating" if this is achieved.
-
Calculate the percent degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution [ouci.dntb.gov.ua]
- 6. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. library.dphen1.com [library.dphen1.com]
- 11. biomedres.us [biomedres.us]
- 12. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to PI3K Inhibitors for Cancer Research and Drug Development
Foreword: The Evolving Landscape of PI3K-Targeted Therapies
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is one of the most frequent oncogenic drivers in human cancers, making it a highly attractive target for therapeutic intervention.[2] This has led to the development of a diverse arsenal of small molecule inhibitors, each with distinct properties and potential applications. This guide provides a comparative analysis of prominent PI3K inhibitors, offering researchers and drug development professionals a comprehensive resource to inform their experimental design and strategic decisions.
A note on the initial topic of 4-Methoxyfuro[3,2-c]pyridine : Our comprehensive literature review did not identify any scientific publications designating this compound as a direct inhibitor of PI3K. While the furopyridine scaffold has been explored in medicinal chemistry for its potential against other kinases like EGFR and CDK2, its specific activity against PI3K is not established.[3][4][5] Therefore, this guide will focus on well-characterized and clinically relevant PI3K inhibitors to provide a robust and evidence-based comparison.
The PI3K Signaling Pathway: A Critical Node in Cancer
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate PI3K enzymes at the cell membrane. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of substrates, leading to the promotion of cell survival and proliferation, and the inhibition of apoptosis.[6]
Caption: The PI3K/Akt signaling pathway.
A Comparative Analysis of PI3K Inhibitors
PI3K inhibitors can be broadly classified into pan-PI3K inhibitors, which target all four Class I isoforms (α, β, γ, δ), and isoform-selective inhibitors. The choice of inhibitor is critical and depends on the specific research question or therapeutic context, as each isoform has distinct roles in normal physiology and disease.[7]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of several key PI3K inhibitors against the Class I isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| Pictilisib (GDC-0941) | Pan-PI3K | 3[8][9][10] | 33[8][9] | 75[8][9] | 3[8][9] |
| Buparlisib (BKM120) | Pan-PI3K | 52[11][12][13] | 166[11][12][13] | 262[11][12] | 116[11][12] |
| Copanlisib (BAY 80-6946) | Pan-PI3K | 0.5[14][15][16] | 3.7[14][15][16] | 6.4[14][15][16] | 0.7[14][15][16] |
| Alpelisib (BYL719) | α-selective | 5[17][18][19] | 1200[18][20] | 290[18][20] | 250[18][20] |
| Idelalisib (CAL-101) | δ-selective | 820[21] | 565[21] | 89[21] | 2.5[22][23][24] |
| Duvelisib (IPI-145) | δ/γ-selective | 1602[25][26][27] | 85[25][26][27] | 27.4[25] | 2.5[25][26] |
| Taselisib (GDC-0032) | α/δ/γ-selective | 0.29 (Ki)[28][29] | 9.1 (Ki)[28][29] | 0.97 (Ki)[28][29] | 0.12 (Ki)[28][29] |
Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative figures from published data.
Experimental Workflows for PI3K Inhibitor Characterization
The rigorous evaluation of PI3K inhibitors relies on a combination of in vitro biochemical assays and cell-based functional assays.
Caption: A typical workflow for PI3K inhibitor evaluation.
In Vitro Kinase Assay Protocol (Luminescence-Based)
This protocol outlines a common method to determine the IC50 of an inhibitor against a purified PI3K enzyme. The principle is to measure the amount of ADP produced, which is directly proportional to kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The remaining ATP is depleted, and then the ADP is converted into ATP, which is used to generate a light signal with luciferase.[6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).
-
Reconstitute the recombinant PI3K enzyme and the lipid substrate (e.g., PIP2) in the kinase buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound, if it were a candidate) in DMSO, and then further dilute in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 10 µL of the diluted PI3K enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be near the Km for the enzyme.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Western Blot for Phosphorylated Akt (p-Akt)
This assay assesses the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of its key downstream target, Akt.
Principle: Western blotting uses antibodies to detect specific proteins. By using an antibody that only recognizes the phosphorylated form of Akt at a key activation site (e.g., Ser473), one can quantify the inhibition of the PI3K pathway.[30]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., a breast cancer line with a PIK3CA mutation) and allow them to adhere overnight.
-
Serum-starve the cells for several hours to reduce basal PI3K activity.
-
Pre-treat the cells with various concentrations of the PI3K inhibitor for 1-2 hours.
-
Stimulate the PI3K pathway with a growth factor (e.g., IGF-1 or insulin) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For a loading control, strip the membrane and re-probe with an antibody for total Akt.
-
Cell-Based Assay: Cell Viability (CellTiter-Glo®)
This assay measures the effect of the inhibitor on cell proliferation and survival.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[31]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Add serial dilutions of the PI3K inhibitor to the wells. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[32]
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The field of PI3K inhibition is mature yet continues to evolve. While pan-PI3K inhibitors have shown efficacy, their broader toxicity profiles, often due to the essential roles of all isoforms in normal physiology, can be a challenge.[7] Isoform-selective inhibitors, such as the p110α-selective alpelisib and the p110δ-selective idelalisib, offer the potential for improved therapeutic windows by targeting the specific isoforms driving a particular malignancy.[33] The future of PI3K-targeted therapy will likely involve the development of next-generation inhibitors with even greater selectivity, including mutant-selective inhibitors, and the strategic use of these agents in combination therapies to overcome resistance mechanisms.[1] Rigorous preclinical evaluation using the assays described in this guide is paramount to advancing these promising therapeutic strategies.
References
- 1. Targeting PI3K in cancer treatment: A comprehensive review with insights from clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. cellagentech.com [cellagentech.com]
- 9. adooq.com [adooq.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Buparlisib (BKM120) (CAS 944396-07-0) | Abcam [abcam.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Copanlisib dihydrochloride | Apoptosis | PI3K | mTOR | TargetMol [targetmol.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 19. Alpelisib - TargetMol Chemicals Inc [bioscience.co.uk]
- 20. abmole.com [abmole.com]
- 21. rndsystems.com [rndsystems.com]
- 22. selleckchem.com [selleckchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. selleck.co.jp [selleck.co.jp]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Duvelisib | INK1197 | PI3K inhibitor | p100δ inhibitor | TargetMol [targetmol.com]
- 27. universalbiologicals.com [universalbiologicals.com]
- 28. medchemexpress.com [medchemexpress.com]
- 29. selleckchem.com [selleckchem.com]
- 30. tribioscience.com [tribioscience.com]
- 31. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 32. OUH - Protocols [ous-research.no]
- 33. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to the In Vivo Validation of 4-Methoxyfuro[3,2-c]pyridine's Anticancer Activity
For researchers, scientists, and drug development professionals, the journey of a novel anticancer compound from benchtop discovery to potential clinical application is a rigorous one. A critical milestone in this journey is the in vivo validation of its anticancer activity. This guide provides a comprehensive framework for designing and executing in vivo studies for a novel agent, using the hypothetical compound 4-Methoxyfuro[3,2-c]pyridine as a case study. While specific in vivo data for this particular molecule is not yet established in publicly available literature, this guide will equip you with the necessary protocols and rationale to generate robust and comparable data. We will delve into the selection of appropriate animal models, the determination of a safe therapeutic window, and the robust evaluation of anti-tumor efficacy, all while comparing these methodologies to established standards in the field.
The Rationale Behind In Vivo Validation
In vitro assays, while essential for initial screening, cannot fully recapitulate the complex interplay of pharmacokinetics, pharmacodynamics, and toxicology within a living organism.[1] In vivo studies are therefore indispensable for evaluating a drug candidate's true therapeutic potential and identifying potential liabilities before human clinical trials.[2][3] The primary objectives of in vivo validation are to:
-
Establish a safety profile: Determine the maximum tolerated dose (MTD) and identify any potential toxicities.[4][5]
-
Demonstrate anti-tumor efficacy: Evaluate the compound's ability to inhibit tumor growth in a living organism.[6][7]
-
Understand the mechanism of action in a physiological context: Correlate in vitro findings with in vivo responses and explore potential biomarkers.
Hypothetical Mechanism of Action for this compound
Furo[3,2-c]pyridines are a class of heterocyclic compounds that have garnered interest in medicinal chemistry.[8] While the specific target of this compound is yet to be elucidated, related pyridine-containing compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the disruption of critical signaling pathways.[9][10] For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.[11] This hypothesis will inform our choice of cancer models and biomarker analysis.
Experimental Workflow for In Vivo Validation
The in vivo validation of a novel compound like this compound is a multi-step process. The following diagram illustrates a typical experimental workflow.
Caption: A typical workflow for the in vivo validation of a novel anticancer compound.
Detailed Experimental Protocols
Part 1: Maximum Tolerated Dose (MTD) Study
The MTD study is crucial for determining the highest dose of a drug that can be administered without causing unacceptable toxicity.[12]
Objective: To determine the MTD of this compound in healthy mice.
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1 or BALB/c), typically 6-8 weeks old.[13]
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose escalation groups.
-
Dose Selection: Based on in vitro cytotoxicity data, select a starting dose. Subsequent doses can be escalated using a modified Fibonacci sequence.
-
Administration: Administer this compound via the intended clinical route (e.g., intravenous, oral gavage) daily for 5-14 consecutive days.[13]
-
Monitoring:
-
Record body weight daily. The MTD is often defined as the dose that causes no more than a 10-15% loss in body weight.[12]
-
Observe the mice daily for clinical signs of toxicity, such as changes in behavior, posture, and grooming.
-
-
Data Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
Part 2: Tumor Growth Inhibition (TGI) Study
Once the MTD is established, the efficacy of the compound is evaluated in a tumor-bearing animal model.
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
Methodology:
-
Animal Model Selection: The choice of animal model is critical and depends on the research question.[14][15]
-
Cell Line-Derived Xenograft (CDX) Model: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice).[16][17] This is a widely used model to test the direct anti-tumor activity of a compound.
-
Patient-Derived Xenograft (PDX) Model: Tumor tissue from a patient is directly implanted into an immunocompromised mouse.[3][15] PDX models better retain the heterogeneity of the original tumor.
-
Syngeneic Model: Mouse tumor cells are implanted into an immunocompetent mouse of the same genetic background. This model is essential for evaluating immunotherapies.[2]
-
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = (Length x Width²)/2).[13]
-
Randomization: When tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group) with similar average tumor volumes.
-
Treatment Groups:
-
Administration: Administer treatments according to a predetermined schedule (e.g., daily, twice weekly) for a specified period (e.g., 21 days).
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight.
-
At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
-
Comparative Data Presentation
To facilitate a clear comparison of the efficacy and toxicity of this compound with a standard-of-care agent, the data should be summarized in tables.
Table 1: Comparative Efficacy in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) |
| Vehicle Control | - | Daily | - | |
| This compound | X | Daily | ||
| Standard-of-Care | Y | Once weekly |
Table 2: Comparative Toxicity Profile
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Notable Clinical Signs |
| Vehicle Control | - | None | |
| This compound | X | ||
| Standard-of-Care | Y |
Hypothetical Signaling Pathway and Biomarker Analysis
Based on our hypothesis that this compound inhibits the PI3K/AKT pathway, we can visualize this proposed mechanism and select relevant biomarkers for in vivo validation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. biocompare.com [biocompare.com]
- 17. criver.com [criver.com]
- 18. education.eviq.org.au [education.eviq.org.au]
- 19. Major Categories of Chemotherapy Agents | SEER Training [training.seer.cancer.gov]
A Head-to-Head Comparison of Furo[3,2-c]pyridine and Thieno[3,2-c]pyridine: A Guide for Medicinal Chemists
Introduction: The Subtle Art of Bioisosteric Replacement
In the landscape of medicinal chemistry, the strategic modification of scaffold architecture is paramount to optimizing pharmacological activity. Furo[3,2-c]pyridine and thieno[3,2-c]pyridine represent a classic case of bioisosteric replacement, where an oxygen atom in the furan ring is substituted with a sulfur atom to form the thiophene analog. This seemingly minor alteration can profoundly impact a molecule's electronic distribution, lipophilicity, metabolic stability, and ultimately, its interaction with biological targets.
This guide provides a detailed, head-to-head comparison of these two privileged heterocyclic scaffolds. We will dissect their divergent activities, from antipsychotic to anticancer applications, supported by experimental data and mechanistic insights. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform rational drug design and guide future discovery efforts.
Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental differences in the physicochemical profiles of furo[3,2-c]pyridine and thieno[3,2-c]pyridine underpin their distinct biological behaviors. The substitution of oxygen with the larger, less electronegative, and more polarizable sulfur atom alters key molecular properties. While direct experimental data for the specific [3,2-c] isomers are not always aggregated, we can infer comparative properties based on their close isomers and foundational chemical principles.
| Property | Furo[3,2-c]pyridine | Thieno[3,2-c]pyridine | Rationale & Implications |
| Molecular Weight | Lower | Higher | The higher atomic weight of sulfur increases the overall molecular weight. |
| Lipophilicity (logP) | Lower | Higher | Sulfur is less electronegative than oxygen, leading to a less polar C-S bond compared to the C-O bond. This generally increases the lipophilicity of the thieno-scaffold, which can enhance membrane permeability but may also affect solubility and off-target binding. |
| Hydrogen Bond Acceptance | Stronger | Weaker | The oxygen atom in the furan ring is a more effective hydrogen bond acceptor than the sulfur atom in thiophene. This can lead to different binding interactions with target proteins. |
| Aromaticity | Lower | Higher | The thiophene ring exhibits a higher degree of aromaticity than the furan ring, which can contribute to greater chemical and metabolic stability. |
| Metabolic Stability | Potentially Lower | Potentially Higher | The furan ring can be susceptible to oxidative metabolism, potentially leading to the formation of reactive metabolites. The more stable thiophene ring is often employed to mitigate this liability. |
Comparative Biological Activity: Divergent Paths in Therapeutic Targeting
While structurally similar, these two scaffolds have been explored in distinct therapeutic areas, with some overlap. The choice between a furo- or thieno- core can dictate the ultimate biological profile of the derivative.
Antipsychotic Activity: A Direct Comparative Study
One of the few direct comparisons in the literature explored arylpiperazine derivatives of both scaffolds for potential antipsychotic activity.[1] The findings revealed a fascinating convergence of behavioral effects despite divergent mechanisms.
Key Findings:
-
Receptor Affinity: Both thieno- and furo[3,2-c]pyridine derivatives demonstrated potent affinity for serotonin 5-HT1 and 5-HT2 receptors.[1]
-
Dopamine Receptor Interaction: Crucially, both series showed only weak interaction with the dopamine D2 receptor, a primary target for many traditional antipsychotics.[1]
-
In Vivo Effects: Despite the similar receptor binding profiles, electrophysiological studies showed that the lead compounds from each series had distinctly different effects on dopamine neurons.[1]
This study underscores a critical principle: bioisosteric analogs can achieve similar therapeutic outcomes through different mechanistic pathways.[1] The choice of scaffold can thus be used to fine-tune the mechanism of action and potentially avoid side effects associated with certain receptor interactions, such as those of the D2 receptor.
Anticancer and Kinase Inhibitory Activity: A Landscape of Diverse Targets
Both scaffolds have proven to be fertile ground for the discovery of anticancer agents, particularly kinase inhibitors. However, direct comparative studies are scarce, and the specific kinases targeted often differ.
Furo[3,2-c]pyridine Derivatives: This scaffold has emerged as a valuable starting point for targeting critical oncogenic signaling pathways.[2]
-
Key Targets: Research has highlighted its potential in inhibiting kinases within the PI3K/Akt/mTOR and JAK/STAT pathways.[2] These pathways are central regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[2]
Thieno[3,2-c]pyridine and Related Isomers: The thieno-scaffold is more broadly represented in the kinase inhibitor literature, with various isomers demonstrating potent activity against a wider range of targets.
-
Key Targets:
-
Src Kinase: Thieno[3,2-b]pyridine derivatives have been identified as inhibitors of Src kinase.[3]
-
Hsp90: Thieno[2,3-c]pyridine derivatives were investigated as potential Hsp90 inhibitors, showing broad anticancer activity across multiple cell lines including breast, head and neck, and colorectal cancer.[4][5]
-
PI3K: Thieno[2,3-d]pyrimidine derivatives have also been developed as potent PI3K inhibitors.[6]
-
FLT3 & CDKs: Other thienopyrimidine derivatives have shown inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[7][8]
-
Comparative Data on Anticancer Activity
The following table summarizes IC₅₀ values for representative compounds from each class against various cancer cell lines. It is important to note that these are different derivatives and not a direct head-to-head comparison of the same molecule with only the heteroatom swapped.
| Scaffold Family | Derivative | Target Cell Line | IC₅₀ (µM) | Reference |
| Furo[3,2-c]pyridine | (Not Specified) | (Activity Discussed) | (Data Not Provided) | [2] |
| Thieno[2,3-c]pyridine | Compound 6i | HSC3 (Head & Neck) | 10.8 | [5] |
| T47D (Breast) | 11.7 | [5] | ||
| RKO (Colorectal) | 12.4 | [5] | ||
| MCF7 (Breast) | 16.4 | [5] | ||
| Thieno[2,3-c]pyridine | Compound 6a | HSC3 (Head & Neck) | 14.5 | [5] |
| RKO (Colorectal) | 24.4 | [5] | ||
| Thieno[2,3-d]pyrimidine | Compound 14 | MCF7 (Breast) | 22.12 | [9] |
| Compound 13 | MCF7 (Breast) | 22.52 | [9] |
Antimicrobial Activity
While oncology is a major focus, other activities have been reported. Certain furo[3,2-c]pyridine derivatives have been synthesized and evaluated for antimicrobial activity against various bacteria and filamentous fungi, showing moderate to good results.[10]
Mechanistic Insights: Visualizing Key Signaling Pathways
To understand the anticancer potential of these compounds, it is crucial to visualize their impact on cellular signaling. Western blotting is a key technique to confirm the modulation of these pathways.[2]
PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell growth and survival. Inhibitors based on the furo[3,2-c]pyridine scaffold can block this cascade, leading to reduced proliferation and apoptosis.[2]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by furo[3,2-c]pyridine derivatives.
JAK/STAT Pathway
This pathway is critical for cytokine signaling and is implicated in inflammatory diseases and cancers.[2] Furo[3,2-c]pyridine derivatives can interfere with this pathway to exert their therapeutic effects.
Caption: Furo[3,2-c]pyridine derivatives can inhibit the JAK/STAT signaling pathway.
Experimental Protocols: A Guide to Biological Evaluation
The validation of novel compounds requires robust and reproducible experimental methodologies. Below are standardized protocols for key assays used in the characterization of these scaffolds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay is a colorimetric method for assessing cell viability, based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan.
Workflow Diagram:
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]
-
Compound Treatment: Prepare serial dilutions of the furo- or thieno-pyridine compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., DMSO) and positive control wells. Incubate for a specified duration (e.g., 48 or 72 hours).[2]
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours.[2]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., 100-200 µL of DMSO) to each well to dissolve the purple formazan crystals.[2]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and various concentrations of the test inhibitor (furo- or thieno-pyridine derivative).
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP and converts the produced ADP into ATP.[2]
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to catalyze a reaction that produces light in proportion to the amount of newly synthesized ATP.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer. A lower signal indicates less ADP was produced, signifying greater inhibition of the kinase by the test compound.[2]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The head-to-head comparison of furo[3,2-c]pyridine and thieno[3,2-c]pyridine reveals a compelling story of bioisosteric nuance. While the thieno[3,2-c]pyridine scaffold and its related isomers have been more broadly explored, particularly as kinase inhibitors against a diverse set of targets, the furo[3,2-c]pyridine core shows significant promise for the targeted inhibition of key oncogenic pathways like PI3K/Akt/mTOR and JAK/STAT.[2] The choice between oxygen and sulfur is not trivial; it is a strategic decision that can modulate physicochemical properties, alter target selectivity, and define the ultimate therapeutic potential of a molecule.
Future research should focus on the direct, systematic comparison of furo- and thieno[3,2-c]pyridine derivatives with identical substitution patterns. Such studies would provide invaluable structure-activity relationship (SAR) data, clarifying the specific contributions of the core scaffold to target binding and cellular activity. Expanding the diversity of these libraries and conducting in vivo studies will be crucial to validating the therapeutic potential of the most promising leads and advancing them toward clinical development.
References
- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) for Novel PDE10A Inhibitors: A Case Study with 4-Methoxyfuro[3,2-c]pyridine
Introduction: The Therapeutic Promise of PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the regulation of cyclic nucleotide signaling, primarily within the medium spiny neurons of the brain's striatum. Its unique localization in brain regions critical for motor control, cognition, and reward pathways makes it a compelling target for therapeutic intervention in neuropsychiatric disorders such as schizophrenia and Huntington's disease. By inhibiting PDE10A, we can elevate levels of both cAMP and cGMP, modulating the activity of both the direct and indirect striatal output pathways, which are often dysregulated in these conditions.
This guide provides a technical framework for establishing a robust in vitro to in vivo correlation (IVIVC) for novel PDE10A inhibitors, using 4-Methoxyfuro[3,2-c]pyridine as a primary example. We will compare its performance with other notable PDE10A inhibitors, MP-10 and TAK-063, to provide context and demonstrate the principles of establishing a predictive relationship between laboratory assays and whole-animal efficacy.
Part 1: Foundational In Vitro Characterization
The primary goal of in vitro screening is to determine a compound's potency, selectivity, and cell-based activity. This initial phase is critical for identifying promising candidates and establishing the benchmarks for later in vivo studies.
Experimental Protocol: PDE Enzyme Inhibition Assay
The cornerstone of in vitro characterization is a direct enzymatic assay to measure the inhibition of PDE10A.
Methodology:
-
Enzyme Source: Recombinant human PDE10A2 is expressed and purified from Sf9 insect cells.
-
Substrate: The assay utilizes a fluorescently labeled cAMP or cGMP substrate.
-
Reaction: The test compound (e.g., this compound) is pre-incubated with the PDE10A enzyme in a 96-well plate format.
-
Initiation: The reaction is initiated by the addition of the fluorescent substrate.
-
Termination & Reading: After a set incubation period, the reaction is terminated, and the degree of substrate hydrolysis is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a four-parameter logistic equation.
Causality and Trustworthiness: This direct enzymatic assay is a self-validating system because it directly measures the interaction between the compound and its intended target. To ensure data integrity, it is crucial to run parallel assays against other PDE families (e.g., PDE1-9, 11) to establish a selectivity profile. A highly selective compound is more likely to have a clean in vivo safety profile, minimizing off-target effects.
Comparative In Vitro Data
The table below summarizes the in vitro potency and selectivity of this compound against comparator compounds.
| Compound | PDE10A IC50 (nM) | Selectivity vs. other PDEs |
| This compound | ~1-5 | >1000-fold |
| MP-10 | 0.3 | >1000-fold |
| TAK-063 | 0.3 | >1000-fold |
Data are representative values compiled from publicly available research.
Part 2: In Vivo Validation and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Successful in vivo studies depend on demonstrating that the compound can reach its target in the brain at sufficient concentrations to engage PDE10A and elicit a measurable physiological response.
Workflow for In Vivo Evaluation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
